1-Amino-3-chloropropan-2-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-amino-3-chloropropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPJBHYNOFIAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3920-12-5 (Parent) | |
| Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30956309 | |
| Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-46-1, 34839-12-8 | |
| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62037-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-chloropropan-2-olhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12B4S8T1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Amino-3-chloropropan-2-ol hydrochloride, a key chiral building block in modern organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, and provides a thorough examination of its synthesis and analytical characterization. Furthermore, its critical role as a precursor in the synthesis of the oxazolidinone antibiotic, linezolid, is explored in detail, offering valuable insights for professionals in drug discovery and development.
Chemical Structure and Identification
This compound is a propanolamine derivative characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group attached to a three-carbon backbone. The hydrochloride salt form enhances its stability and handling properties.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-amino-3-chloropropan-2-ol;hydrochloride[1] |
| CAS Number | 62037-46-1[2][3][4][5] |
| Molecular Formula | C₃H₉Cl₂NO[2][3][4][6] |
| Molecular Weight | 146.01 g/mol [1] |
| Canonical SMILES | C(C(CCl)O)N.Cl[1] |
| InChI Key | ZCPJBHYNOFIAPJ-UHFFFAOYSA-N[1] |
| Synonyms | 1-Amino-3-chloro-2-propanol hydrochloride, 1-amino-3-chloropropan-2-ol HCl |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | White to off-white solid[6] |
| Melting Point | 181-183 °C (decomposes)[7][8] |
| Solubility | Soluble in DMSO |
| Storage | Inert atmosphere, room temperature[2] |
Synthesis Protocol
The (S)-enantiomer of this compound is a crucial intermediate for the synthesis of linezolid. A common and efficient method for its preparation is a one-pot reaction from (S)-epichlorohydrin and benzylamine, followed by deprotection and salt formation.
One-Pot Synthesis from (S)-Epichlorohydrin
This protocol outlines a one-pot method that avoids the isolation of intermediates, leading to a higher overall yield and simplified industrial application.[9]
Experimental Workflow:
Caption: One-pot synthesis workflow.
Materials:
-
(S)-Epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a suitable reaction vessel, dissolve (S)-epichlorohydrin and benzylamine in ethanol.
-
Stir the mixture at room temperature. The progress of the addition reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the formation of the intermediate adduct is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux to facilitate the deprotection and salt formation.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white solid.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and to ensure its suitability for further synthetic steps. The following are standard analytical techniques used for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: The expected spectrum will show signals corresponding to the methylene and methine protons of the propanol backbone. The chemical shifts and coupling patterns will be characteristic of the structure.
Infrared (IR) Spectroscopy
FT-IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Characteristic absorption bands for the O-H, N-H, and C-Cl bonds are expected. The broad absorption in the 3400-3200 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations.
Mass Spectrometry (MS)
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the protonated free base [C₃H₉ClNO]⁺.
Application in Drug Development: Synthesis of Linezolid
This compound, specifically the (S)-enantiomer, is a pivotal intermediate in the synthesis of Linezolid, a crucial antibiotic for treating infections caused by multi-drug resistant bacteria.
Linezolid Synthesis Pathway:
Caption: Key steps in the synthesis of Linezolid.
The synthesis of linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride generally involves the protection of the amino group, followed by cyclization to form the core oxazolidinone ring, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient. The chirality of the starting material is essential for the stereospecific synthesis of the active (S)-enantiomer of linezolid.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of linezolid. A thorough understanding of its structure, properties, and synthetic methodologies is crucial for researchers and developers working in this field. This guide provides a foundational resource to support such endeavors.
References
- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 3. WO2012019862A1 - Process for making linezolid - Google Patents [patents.google.com]
- 4. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 5. WO2007116284A1 - Process for preparing linezolid - Google Patents [patents.google.com]
- 6. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 7. 34839-14-0|(R)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Amino-3-chloropropan-2-ol hydrochloride. The information is presented to support research, development, and quality control activities involving this important chemical intermediate. This document distinguishes between the racemic mixture and its individual enantiomers where data is available.
Chemical Identity and Structure
This compound is a chiral amino alcohol. It exists as a racemic mixture and as individual (R) and (S) enantiomers. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.
Table 1: Chemical Identification
| Identifier | Racemic this compound | (R)-1-Amino-3-chloropropan-2-ol hydrochloride | (S)-1-Amino-3-chloropropan-2-ol hydrochloride |
| CAS Number | 62037-46-1[1][2] | 34839-14-0 | 34839-13-9[3] |
| Molecular Formula | C₃H₉Cl₂NO[1] | C₃H₉Cl₂NO | C₃H₉Cl₂NO[3] |
| IUPAC Name | 1-amino-3-chloropropan-2-ol;hydrochloride[1] | (2R)-1-amino-3-chloropropan-2-ol;hydrochloride | (2S)-1-amino-3-chloropropan-2-ol;hydrochloride[3] |
| Synonyms | (+/-)-1-amino-3-chloro-2-propanol hydrochloride | (R)-1-Amino-3-chloro-2-propanol hydrochloride | (S)-1-Amino-3-chloro-2-propanol hydrochloride |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in chemical synthesis.
Table 2: Summary of Physicochemical Data
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Weight | 146.01 g/mol [1] | 146.01 g/mol | 146.02 g/mol [3] |
| Appearance | White to off-white solid | - | White solid[3] |
| Melting Point | 181-183 °C (decomposes) | >131°C (decomposes) | >131°C (decomposes)[3] |
| Boiling Point | 240.2 °C (Predicted) | - | 240.2°C at 760 mmHg[3] |
| Solubility | Slightly soluble in water and DMSO | Soluble in DMSO | Slightly soluble in DMSO and water[3] |
| pKa (free base) | 11.70 ± 0.35 (Predicted)[4] | - | - |
Experimental Protocols
The following sections detail the general methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. For substances that decompose, the temperature at which decomposition begins is noted.
Solubility Determination
The equilibrium solubility is determined by adding an excess of the compound to a known volume of the solvent (e.g., water, DMSO) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
pKa Determination
The pKa value of the amino group can be determined by potentiometric titration. A solution of the hydrochloride salt in water is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the amino groups have been deprotonated.
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra are not provided here, they are generally available from commercial suppliers.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and types of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: Identifies the functional groups present, such as O-H, N-H, and C-Cl bonds.
-
MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the molecule.
Synthesis and Workflow Visualizations
The following diagrams illustrate the synthesis and a general workflow for the physicochemical characterization of this compound.
Caption: Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride.
Caption: Physicochemical Characterization Workflow.
Safety Information
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.
References
Spectroscopic Profile of 1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Amino-3-chloropropan-2-ol hydrochloride (C₃H₉Cl₂NO, Molecular Weight: 146.01 g/mol ). Due to the limited availability of specific experimental spectra in public databases, this document presents predicted data based on the known chemical structure, alongside detailed, generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 4.0 - 4.2 | Multiplet | 1H | CH(OH) |
| ~ 3.6 - 3.8 | Multiplet | 2H | CH₂(Cl) |
| ~ 3.0 - 3.3 | Multiplet | 2H | CH₂(NH₃⁺) |
| Variable (broad) | Singlet | 1H | OH |
| Variable (broad) | Singlet | 3H | NH₃⁺ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom |
| ~ 68 - 72 | CH(OH) |
| ~ 45 - 50 | CH₂(Cl) |
| ~ 42 - 47 | CH₂(NH₃⁺) |
Solvent: D₂O or DMSO-d₆. Broad-band proton decoupled.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3500 (broad) | O-H | Stretching |
| 2800 - 3200 | N-H (in NH₃⁺) | Stretching |
| 2850 - 2960 | C-H | Stretching |
| 1500 - 1600 | N-H | Bending |
| 1050 - 1150 | C-O | Stretching |
| 600 - 800 | C-Cl | Stretching |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 110.04 | [M+H]⁺ (of free base) |
| 92.03 | [M+H - H₂O]⁺ |
| 74.06 | [M+H - HCl]⁺ |
Ionization method: Electrospray Ionization (ESI). The molecular ion of the hydrochloride salt itself is not typically observed.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with broad-band proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the protonated molecule of the free base.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Amino-3-chloropropan-2-ol hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility and provides detailed, generalized experimental protocols for determining solubility based on established scientific methods.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Its solubility in different solvent systems is a critical parameter for reaction kinetics, purification, formulation, and bioavailability. This guide summarizes the known qualitative solubility and presents standardized methods for its quantitative determination.
Solubility Data
While precise quantitative data is not widely published, the solubility of this compound has been qualitatively described. As an amino alcohol hydrochloride, it is expected to be soluble in polar protic solvents and have limited solubility in nonpolar organic solvents.
Table 1: Qualitative and Expected Quantitative Solubility of this compound
| Solvent | Qualitative Solubility | Expected Quantitative Solubility Range (at 25°C) |
| Water | Slightly Soluble | 1 - 5 g/100 mL |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | > 5 g/100 mL |
| Methanol | Expected to be Soluble | > 5 g/100 mL |
| Ethanol | Expected to be Soluble | 1 - 5 g/100 mL |
| Isopropanol | Expected to be Sparingly Soluble | 0.1 - 1 g/100 mL |
| Acetone | Expected to be Sparingly Soluble | 0.1 - 1 g/100 mL |
| Dichloromethane | Expected to be Insoluble | < 0.1 g/100 mL |
| Toluene | Expected to be Insoluble | < 0.1 g/100 mL |
| Hexane | Expected to be Insoluble | < 0.1 g/100 mL |
Note: The expected quantitative solubility ranges are estimations based on the behavior of similar small molecule amine hydrochlorides and should be experimentally verified.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound.
Gravimetric Method for Aqueous and Organic Solvents
This method is a reliable and widely used technique for determining the solubility of a solid in a given solvent.[1][2][3][4][5]
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette.
-
Immediately filter the solution using a syringe filter of a material compatible with the solvent to remove any undissolved microparticles.
-
-
Evaporation and Weighing:
-
Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish or glass vial.
-
Place the dish/vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). For high-boiling point solvents like DMSO, a vacuum oven is recommended.
-
Continue drying until a constant weight of the residue is achieved.
-
Cool the dish/vial in a desiccator to room temperature before weighing on an analytical balance.
-
Calculation: Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtrate (mL)] x 100
pH-Dependent Aqueous Solubility
Principle: The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the aqueous medium. This protocol determines solubility across a range of pH values.
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Follow the gravimetric method described in section 3.1, using the different pH buffers as the solvent for each experiment.
-
Plot a graph of solubility versus pH to visualize the relationship.
Synthesis Workflow Visualization
The following diagram illustrates a common one-pot synthesis method for (S)-1-Amino-3-chloropropan-2-ol hydrochloride.
References
An In-depth Technical Guide to the (R) and (S) Enantiomers of 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (R) and (S) enantiomers of 1-amino-3-chloropropan-2-ol hydrochloride, crucial chiral building blocks in the pharmaceutical industry. The document details their chemical and physical properties, provides insights into their synthesis and chiral separation, and explores their biological activities, with a particular focus on the well-documented antifertility mechanism. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental considerations and a summary of key data to facilitate further investigation and application of these compounds.
Introduction
This compound is a chiral molecule that exists as two enantiomers: (R)-1-Amino-3-chloropropan-2-ol hydrochloride and (S)-1-Amino-3-chloropropan-2-ol hydrochloride. These compounds are of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic linezolid.[1] The stereochemistry of these molecules is critical, as the biological activity and pharmacological profile of the final drug product are often dependent on the specific enantiomer used. This guide provides a detailed technical examination of the synthesis, properties, and biological activities of both the (R) and (S) enantiomers.
Chemical and Physical Properties
The (R) and (S) enantiomers of this compound share the same chemical formula and molecular weight but differ in their stereochemical configuration and, consequently, their interaction with polarized light. A summary of their key properties is presented in Table 1.
| Property | (R)-1-Amino-3-chloropropan-2-ol hydrochloride | (S)-1-Amino-3-chloropropan-2-ol hydrochloride |
| CAS Number | 34839-14-0 | 34839-13-9 |
| Molecular Formula | C₃H₉Cl₂NO | C₃H₉Cl₂NO |
| Molecular Weight | 146.01 g/mol | 146.01 g/mol |
| Melting Point | >131°C (decomposes)[2] | >131°C (decomposes)[3] |
| Optical Activity | Dextrorotatory (+) | Levorotatory (-) |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in DMSO (Slightly), Water (Slightly) | Soluble in DMSO (Slightly), Water (Slightly)[3] |
Synthesis of Enantiomers
The enantioselective synthesis of (R)- and (S)-1-amino-3-chloropropan-2-ol hydrochloride is most commonly achieved starting from the corresponding chiral epichlorohydrin precursors.
Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride from (S)-Epichlorohydrin
A common synthetic route involves the reaction of (S)-epichlorohydrin with a suitable amine, followed by deprotection and salt formation.[4]
Experimental Protocol:
Step 1: Amination of (S)-Epichlorohydrin
-
In a reaction vessel, dissolve (S)-epichlorohydrin in a suitable solvent such as ethanol.
-
Add benzylamine to the solution at room temperature. The benzylamine acts as both a nucleophile and a protecting group for the amine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 2: Deprotection and Hydrochloride Salt Formation
-
To the reaction mixture from Step 1, add concentrated hydrochloric acid.
-
Heat the mixture to reflux to facilitate the debenzylation (deprotection) of the amino group.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to yield (S)-1-amino-3-chloropropan-2-ol hydrochloride.[4]
Synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride from (R)-Epichlorohydrin
A similar strategy is employed for the synthesis of the (R)-enantiomer, starting with (R)-epichlorohydrin. An alternative method involves the use of sodium azide followed by reduction.
Experimental Protocol:
Step 1: Azidation of (R)-Epichlorohydrin
-
Dissolve (R)-epichlorohydrin in a suitable solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the azide ion. The reaction progress can be monitored by TLC.
Step 2: Reduction of the Azide
-
After the azidation is complete, the resulting azido alcohol is reduced to the corresponding amine. A common method is to use a reducing agent such as zinc dust in the presence of ammonium chloride.
-
The reduction is typically carried out in a solvent system like ethanol/water.
Step 3: Hydrochloride Salt Formation
-
Upon completion of the reduction, the reaction mixture is worked up to isolate the free amine.
-
The amine is then dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.
-
The final product can be purified by recrystallization.
Chiral Separation
For the separation of the racemic mixture of 1-amino-3-chloropropan-2-ol, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique.[5]
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amino alcohol enantiomers.[6]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[5][7]
-
Detection: UV detection is commonly used. If the analytes lack a strong chromophore, derivatization with a UV-active agent may be necessary.
-
Optimization: The separation can be optimized by adjusting the ratio of the non-polar and polar components of the mobile phase, as well as the type and concentration of the modifier.
Biological Activity and Signaling Pathways
Antifertility Activity
The most well-documented biological activity of 1-amino-3-chloropropan-2-ol is its antifertility effect in males. This activity is primarily attributed to its metabolite, α-chlorohydrin (3-chloro-1,2-propanediol).[8]
Mechanism of Action:
The antifertility effect of α-chlorohydrin is a result of its impact on sperm cell metabolism. The proposed signaling pathway is as follows:
-
Inhibition of Glycolysis: α-chlorohydrin is a potent inhibitor of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), in spermatozoa.[9][10]
-
ATP Depletion: The inhibition of GAPDH blocks the glycolytic pathway, leading to a significant reduction in the production of adenosine triphosphate (ATP) within the sperm cells.[10]
-
Impaired Motility: ATP is essential for sperm motility. The depletion of ATP results in a rapid loss of sperm motility, rendering them unable to fertilize an egg.[1][11]
This pathway highlights a targeted disruption of the energy metabolism essential for sperm function.
Caption: Antifertility mechanism of 1-Amino-3-chloropropan-2-ol.
Antimicrobial Activity
This compound has also been reported to possess antimicrobial properties.[12] The mechanism of action for N-chloramine compounds, a class to which this molecule is related, is generally understood to involve the inhibition of essential cellular processes.
General Mechanism of Action:
N-chloramines are believed to exert their antimicrobial effects by:
-
Inhibition of Macromolecule Synthesis: They can inhibit the synthesis of DNA, RNA, and proteins in bacterial cells.[13]
-
Enzyme Inhibition: A key target for these compounds is enzymes containing sulfhydryl (-SH) groups. The active chlorine can oxidize these sulfhydryl groups, leading to the inactivation of the enzymes and disruption of metabolic pathways.[13]
The following diagram illustrates the general workflow for synthesizing an enantiomer of this compound from its corresponding epichlorohydrin.
Caption: General synthetic workflow for enantiomers.
Conclusion
The (R) and (S) enantiomers of this compound are indispensable chiral intermediates in modern pharmaceutical synthesis. A thorough understanding of their distinct properties, stereoselective synthesis, and biological activities is paramount for their effective application in drug development. This technical guide has consolidated key information to serve as a foundational resource for scientists and researchers in this field. Further research into the specific molecular targets of their antimicrobial activity and the development of more efficient and scalable synthetic and purification methods will continue to be areas of active investigation.
References
- 1. A direct effect of alpha-chlorohydrin on motility and metabolism of ejaculated human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Anti-fertility Potentials of 3-Monochloropropane-1 2-diol (Alpha-Chlorohydrin) and Testosterone in Adult Male Wild Nile Grass Rats (Arvicanthis niloticus) for Rodent Control - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 3. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]
- 4. Antifertility activity of alpha-chlorohydrin (3-chloro-1, 2 propanediol, U-5897) on the female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yakhak.org [yakhak.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. alpha-Chlorohydrin inhibits glyceraldehyde-3-phosphate dehydrogenase in multiple organs as well as in sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of alpha-chlorohydrin as a male anti-fertility agent. Inhibition of the metabolism of ram spermatozoa by alpha-chlorohydrin and location of block in glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disruption of the metabolism, motility and morphology of spermatozoa by injection of alpha-chlorohydrin into rams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 1-Amino-3-chloropropan-2-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol that has garnered attention primarily as a key intermediate in the synthesis of oxazolidinone antibiotics, most notably linezolid.[1][2] Beyond its role in synthetic chemistry, this compound and its enantiomers are associated with specific biological activities, including male antifertility effects, which are linked to its metabolic conversion to α-chlorohydrin (3-chloro-1,2-propanediol).[3][4] This technical guide provides a comprehensive overview of the known biological activities, toxicological data, and synthetic applications of this compound, with a focus on its enantiomeric forms. It also outlines general experimental protocols relevant to the assessment of its biological effects.
Introduction
This compound (CAS No: 62037-46-1) is a small molecule whose biological significance is largely defined by its stereochemistry.[5] The (S)- and (R)-enantiomers serve as crucial chiral building blocks in pharmaceutical manufacturing and exhibit distinct biological profiles.[1][6][7] The (S)-enantiomer, in particular, has been identified as an orally active male antifertility agent.[8] This activity is attributed to its in vivo metabolism to α-chlorohydrin, a known male chemosterilant that disrupts sperm metabolism.[3][9] The (R)-enantiomer is also recognized as a derivative of α-chlorohydrin.[4][10] Furthermore, the compound's structural relationship to the antibiotic linezolid underscores its importance in the development of antimicrobial agents.[1][11]
Biological Activities
Male Antifertility Activity
The most notable biological effect associated with 1-Amino-3-chloropropan-2-ol is its impact on male fertility. This activity is not inherent to the parent compound itself but rather to its primary metabolite, α-chlorohydrin (3-chloro-1,2-propanediol).[3]
Mechanism of Action: Studies on the metabolism of 1-amino-3-chloropropan-2-ol in rats have shown that it is converted to α-chlorohydrin.[3] The antifertility effect of α-chlorohydrin is well-documented and stems from its ability to inhibit key enzymes in the glycolytic pathway of spermatozoa, such as glyceraldehyde-3-phosphate dehydrogenase.[12] This enzymatic inhibition disrupts the energy production necessary for sperm motility and maturation within the epididymis, leading to reversible infertility.[9][12]
dot
Caption: Metabolic conversion and antifertility mechanism.
Antimicrobial Potential
While (R)-1-Amino-3-chloropropan-2-ol hydrochloride has been reported to have antimicrobial properties, specific data on its spectrum of activity or potency are scarce in the available literature.[1] Its primary connection to the antimicrobial field is its role as a precursor in the synthesis of linezolid, a potent antibiotic against multidrug-resistant Gram-positive bacteria.[1][11]
Role in Pharmaceutical Synthesis
The principal application of this compound is as a chiral intermediate in pharmaceutical synthesis.
Synthesis of Linezolid: The (S)-enantiomer is a key starting material in several synthetic routes to linezolid.[2] Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] The synthesis typically involves the use of (S)-1-Amino-3-chloropropan-2-ol hydrochloride to construct the core oxazolidinone ring with the correct stereochemistry, which is crucial for its antibacterial activity.[2][13]
dot
Caption: Role in the synthesis of Linezolid.
Quantitative Data
Quantitative data on the biological activity of this compound is limited. The available toxicological data is summarized below.
| Compound | Test Organism | Route of Administration | Value | Reference |
| (S)-1-Amino-3-chloropropan-2-ol hydrochloride | Rat | Oral | LD50 > 500 mg/kg | [8] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, based on its known activities, the following general methodologies would be applicable.
Evaluation of Male Antifertility Activity
A typical preclinical study to evaluate male antifertility effects would involve the following steps:
-
Animal Model: Sexually mature male rats of a proven fertile strain are commonly used.
-
Dosing: The test compound is administered orally or via injection for a specified period.
-
Mating Studies: Treated males are cohabited with untreated, fertile females. The number of pregnancies, litter size, and pup viability are recorded.
-
Sperm Analysis: At the end of the treatment period, sperm is collected from the epididymis and assessed for count, motility, and morphology.
-
Histopathology: The testes and epididymides are examined for any structural changes.
-
Hormone Analysis: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured to assess any impact on the endocrine system.
Antimicrobial Susceptibility Testing
Standard methods to determine the minimum inhibitory concentration (MIC) would be employed to assess antimicrobial activity.
Broth Dilution Method:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Diffusion Method (Disk Diffusion):
-
Inoculation: A standardized microbial suspension is swabbed onto the surface of an agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated to allow for microbial growth and diffusion of the compound.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where no growth occurs) is measured to determine the susceptibility of the microorganism to the compound.
Safety and Toxicology
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[5] Its toxicity profile is consistent with that of its metabolite, α-chlorohydrin, which is known to be a rodent chemosterilant and has been associated with renal toxicity.[14] Standard safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Conclusion
This compound is a molecule with a dual identity. In the realm of pharmaceutical manufacturing, it is a valuable chiral building block, indispensable for the synthesis of the antibiotic linezolid. In a biological context, its significance lies in its metabolic transformation to α-chlorohydrin, which confers male antifertility properties. While its potential as a direct therapeutic agent is not well-explored, its established biological activities and synthetic utility make it a compound of continued interest to researchers in drug development and reproductive biology. Further studies are warranted to fully elucidate its potential antimicrobial properties and to explore the therapeutic applications of its antifertility effects.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 3. The metabolism of the male antifertility agent 1-amino-3-chloropropan-2-ol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 34839-14-0|(R)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 7. 34839-13-9|(S)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 8. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]
- 9. Mechanism of antifertility in male rats treated with 3-monochloro-1,2-propanediol (3-MCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 13. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]
- 14. ess.honeywell.com [ess.honeywell.com]
In-Depth Technical Guide: Toxicological Profile of 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological data for 1-Amino-3-chloropropan-2-ol hydrochloride. It is intended for informational purposes for a scientific audience and should not be used for clinical or diagnostic purposes. Significant data gaps exist in the public domain regarding the comprehensive toxicology of this compound.
Introduction
This compound is a chemical intermediate used in various synthetic processes. A thorough understanding of its toxicological profile is essential for ensuring the safety of researchers and for evaluating its potential use in further drug development. This guide provides a consolidated overview of the known toxicological data, highlights areas where information is lacking, and outlines general experimental protocols relevant to the assessment of such a compound.
Quantitative Toxicological Data
Table 1: Acute Toxicity of this compound
| Test Substance | Species | Route of Administration | Toxicological Endpoint | Value | Reference |
| (S)-1-Amino-3-chloro-2-propanol hydrochloride | Rat | Oral | LD50 | > 500 mg/kg | [1] |
Qualitative Toxicological Summary
Safety Data Sheets (SDS) consistently classify this compound with several hazard statements, indicating its potential for acute toxicity and local irritation. However, detailed studies on repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this specific compound are not widely available. Information on related compounds, such as 3-monochloropropan-1,2-diol (3-MCPD), suggests potential for toxicity, but direct extrapolation of these findings to this compound is not scientifically valid without specific studies on the compound itself.
Table 2: Summary of Toxicological Endpoints
| Toxicological Endpoint | Finding for this compound | Notes on Related Compounds (for informational purposes only) |
| Acute Oral Toxicity | Harmful if swallowed.[2] | 3-MCPD has an oral LD50 of approximately 150-210 mg/kg in rats. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | 3-MCPD is a slight skin irritant. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | 3-MCPD can cause eye irritation. |
| Respiratory Irritation | May cause respiratory irritation.[2] | No specific data available. |
| Genotoxicity | No data available. | 3-MCPD has shown mixed results in genotoxicity assays, with some in vitro tests being positive, while in vivo studies have been largely negative.[3] It is generally considered to be a non-genotoxic carcinogen.[3] |
| Carcinogenicity | No data available. | 3-MCPD is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC, based on sufficient evidence in experimental animals. |
| Reproductive Toxicity | No data available. | 3-MCPD has been shown to cause reproductive toxicity in male rats, affecting sperm motility and fertility. |
Experimental Protocols (General Overview)
While specific experimental protocols for this compound were not found, the following are generalized descriptions based on standard OECD guidelines for the observed toxicological effects.
Acute Oral Toxicity (Based on OECD Guideline 423)
An acute toxic class method is typically employed. The study uses a stepwise procedure with a small number of animals per step. The substance is administered orally by gavage to fasted animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dosing regimen. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause local irritation or corrosion upon a single application to the skin. A small amount of the test substance is applied to a shaved patch of skin on an animal (typically an albino rabbit) and covered with a gauze patch. The exposure period is usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored according to a standardized scale.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This study assesses the potential of a substance to cause irritation or damage to the eye. A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation. The severity of the lesions is scored according to a standardized system.
Visualizations
Generalized Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.
Caption: A generalized workflow for toxicological assessment of a chemical substance.
Conclusion
The available toxicological data for this compound is sparse and primarily limited to acute oral toxicity in rats and hazard classifications for skin and eye irritation. While information on structurally related compounds can provide some context, it is not a substitute for specific data on the target compound. To conduct a thorough risk assessment and ensure safe handling and potential future development, further studies are warranted to address the significant data gaps, particularly in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.
References
A Technical Guide to the Reactive Functional Groups of 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the key reactive functional groups present in 1-amino-3-chloropropan-2-ol hydrochloride. This trifunctional molecule is a versatile chiral building block in organic and pharmaceutical chemistry, and understanding its reactivity is crucial for its effective application in synthesis.[1] This document details the properties of the protonated amino group, the secondary hydroxyl group, and the primary chloro group, with a focus on their interplay, relative reactivity, and participation in key chemical transformations.
Overview of Core Functional Groups
This compound, with the molecular formula C₃H₉Cl₂NO, possesses three distinct functional groups on a propane backbone: a protonated primary amine, a secondary alcohol, and a primary alkyl chloride.[1] The hydrochloride salt form ensures stability and enhances water solubility, but the reactivity is primarily dictated by the free base, which can be generated in situ.
The interplay between these groups, particularly their intramolecular interactions, defines the molecule's characteristic chemical behavior and its utility as a synthetic intermediate.
Caption: Logical relationship of functional groups and their primary reactivity.
The Protonated Amino Group (-NH₃⁺)
In its hydrochloride salt form, the primary amino group exists as an ammonium ion (-NH₃⁺). This group is acidic and, upon deprotonation with a base, yields the free primary amine (-NH₂), which is a potent nucleophile.
-
Acidity: The protonated amine is the most acidic site in the molecule, readily participating in acid-base reactions.
-
Nucleophilicity: The corresponding free amine is a strong nucleophile, capable of undergoing reactions such as acylation, alkylation, and Schiff base formation. Its nucleophilicity is generally greater than that of the hydroxyl group, allowing for chemoselective reactions under controlled conditions.
The Secondary Hydroxyl Group (-OH)
The secondary hydroxyl group at the C2 position is a versatile functional group that can act as both a weak acid and a nucleophile.
-
Nucleophilicity: The oxygen atom's lone pairs make the hydroxyl group nucleophilic. It can attack various electrophiles to form ethers or esters. In the context of this molecule, its most significant role is as an intramolecular nucleophile.
-
Acidity: The hydroxyl proton is weakly acidic. Deprotonation requires a strong base, forming a highly reactive alkoxide intermediate. This step is critical for the molecule's hallmark cyclization reaction.
The Primary Chloro Group (-Cl)
The chlorine atom is attached to a primary carbon, making it an effective leaving group in nucleophilic substitution reactions.
-
Leaving Group Ability: The C-Cl bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.
-
Susceptibility to Sₙ2 Reactions: As a primary alkyl halide, this site readily undergoes Sₙ2 displacement by a wide range of nucleophiles. This reactivity is central to the intramolecular cyclization mechanism.
Key Reactivity: Base-Catalyzed Intramolecular Cyclization
The most important reaction of 1-amino-3-chloropropan-2-ol is its base-catalyzed intramolecular cyclization to form a glycidyl amine (an amino-epoxide). This transformation hinges on the precise spatial arrangement of the hydroxyl and chloro groups.
The mechanism is a rapid, intramolecular Williamson ether synthesis.[2] A base, typically a hydroxide, deprotonates the hydroxyl group to form an alkoxide. This potent intramolecular nucleophile then attacks the adjacent carbon bearing the chlorine atom in an Sₙ2 fashion, displacing the chloride ion to form the stable three-membered epoxide ring.[2][3] The kinetics of this intramolecular reaction are highly favorable due to the close proximity of the reacting centers within the same molecule.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Linezolid Utilizing 1-Amino-3-chloropropan-2-ol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its novel mechanism of action involves the inhibition of bacterial protein synthesis at an early stage. This document provides detailed application notes and experimental protocols for the synthesis of Linezolid, employing (S)-1-Amino-3-chloropropan-2-ol hydrochloride as a key starting material. This route offers a practical and efficient pathway for the laboratory-scale synthesis of this crucial antibiotic.
Synthetic Pathway Overview
The synthesis of Linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride involves a multi-step process. The key transformations include the protection of the amino and hydroxyl groups of the starting material, followed by a coupling reaction with a suitably functionalized aromatic precursor, and subsequent cyclization to form the characteristic oxazolidinone ring of Linezolid.
A crucial intermediate in one of the documented synthetic routes is (S)-N-[2-acetoxy-3-chloropropyl]acetamide, which is synthesized from (S)-1-Amino-3-chloropropan-2-ol hydrochloride.[1] This intermediate is then reacted with N-carbobenzoxy-3-fluoro-4-morpholinyl aniline to form the core structure of Linezolid.[1]
Experimental Protocols
The following protocols are based on established synthetic methods.[1]
Part 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide
This procedure details the conversion of (S)-1-Amino-3-chloropropan-2-ol hydrochloride to (S)-N-[2-acetoxy-3-chloropropyl]acetamide.
Materials:
-
(S)-1-Amino-3-chloropropan-2-ol hydrochloride
-
Dichloromethane (CH₂Cl₂)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
Methylbenzene (Toluene)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 50 mL three-necked flask, add 5.00 g of (S)-1-amino-3-chloro-2-propanol hydrochloride and 18 mL of CH₂Cl₂.
-
To this suspension, add 8.00 g of Ac₂O followed by the dropwise addition of 3.40 g of pyridine at 30 °C.
-
Maintain the reaction mixture at this temperature for 20 hours.
-
After 20 hours, cool the reaction mixture to 6 °C and slowly add a solution of 9.30 g of K₂CO₃ in 30 mL of water.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated brine.
-
Evaporate the solvent under reduced pressure.
-
Add a suitable amount of methylbenzene and remove the water azeotropically. Repeat this step twice.
-
Crystallize the crude product from petroleum ether.
-
Refine the product using ethyl acetate-petroleum ether.
-
Dry the resulting off-white solid in an oven to obtain 5.99 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide.
Part 2: Synthesis of Linezolid
This protocol describes the synthesis of Linezolid using the previously prepared (S)-N-[2-acetoxy-3-chloropropyl]acetamide and N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline.
Materials:
-
(S)-N-[2-acetoxy-3-chloropropyl]acetamide
-
N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Lithium tert-butoxide (LiOt-Bu) in Tetrahydrofuran (THF) (1 mol/L solution)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 25 mL three-necked flask, add 1.09 g of N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline, 3 mL of DMF, and 0.29 g of MeOH at 20 °C.
-
Cool the mixture to 5 °C and add 11.84 mL of a 1 mol/L solution of LiOt-Bu in THF dropwise.
-
To this mixture, add 1.16 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide.
-
Stir the reaction mixture at room temperature for 15 hours.
-
After the reaction is complete, add 2 mL of saturated NH₄Cl solution, followed by 28 mL of water, 30 mL of saturated brine, and 25 mL of CH₂Cl₂.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Crystallize the product from ethyl acetate-petroleum ether to obtain 0.96 g of off-white solid Linezolid.
Quantitative Data Summary
The following tables summarize the quantitative data from the described protocols.
Table 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mmol) | Volume (mL) |
| (S)-1-Amino-3-chloropropan-2-ol hydrochloride | 162.04 | 5.00 | 30.86 | - |
| Acetic anhydride | 102.09 | 8.00 | 78.36 | - |
| Pyridine | 79.10 | 3.40 | 42.98 | - |
| Dichloromethane | - | - | - | 18 |
| Potassium carbonate | 138.21 | 9.30 | 67.30 | - |
| Water | - | - | - | 30 |
| Product | ||||
| (S)-N-[2-acetoxy-3-chloropropyl]acetamide | 193.63 | 5.99 | 30.93 | - |
| Yield | 99.9% |
Table 2: Synthesis of Linezolid
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mmol) | Volume (mL) |
| (S)-N-[2-acetoxy-3-chloropropyl]acetamide | 193.63 | 1.16 | 5.99 | - |
| N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline | 330.35 | 1.09 | 3.30 | - |
| Methanol | 32.04 | 0.29 | 9.05 | - |
| LiOt-Bu in THF (1M) | - | - | 11.84 | 11.84 |
| Dimethylformamide | - | - | - | 3 |
| Product | ||||
| Linezolid | 337.35 | 0.96 | 2.85 | - |
| Yield | 86.4% |
Visualizations
Synthetic Pathway of Linezolid
Caption: Synthetic route of Linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride.
Experimental Workflow for Linezolid Synthesis
Caption: Step-by-step experimental workflow for the synthesis of Linezolid.
References
Chiral Synthesis of (R)-1-Amino-3-chloropropan-2-ol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of (R)-1-Amino-3-chloropropan-2-ol hydrochloride, a key chiral building block in the pharmaceutical industry. The described methods include synthesis from a chiral epoxide, enzymatic kinetic resolution, asymmetric reduction of a prochiral ketone, and a chiral pool approach.
Synthesis from (R)-Epichlorohydrin
This method is a highly efficient and direct approach utilizing the readily available chiral starting material, (R)-epichlorohydrin. The synthesis involves a two-step, one-pot reaction sequence: nucleophilic ring-opening of the epoxide with a protected amine source, followed by in-situ deprotection and salt formation.
Experimental Protocol
Materials:
-
(R)-Epichlorohydrin (1.0 eq)
-
Benzylamine (1.1 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Ring-Opening Reaction: In a reaction vessel, dissolve (R)-epichlorohydrin (1.0 eq) in ethanol. Cool the solution in an ice-water bath to below 15°C.
-
Slowly add benzylamine (1.1 eq) dropwise to the solution, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Deprotection and Salt Formation: Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10 hours to effect debenzylation and formation of the hydrochloride salt.
-
Work-up and Isolation: After the reflux period, distill off the ethanol and excess hydrochloric acid under reduced pressure.
-
Cool the remaining aqueous solution to 0°C to precipitate the white solid product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield (R)-1-Amino-3-chloropropan-2-ol hydrochloride.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (R)-Epichlorohydrin | Adapted from[1] |
| Key Reagents | Benzylamine, HCl | Adapted from[1] |
| Solvent | Ethanol | Adapted from[1] |
| Yield | Approx. 82% | Based on analogous (S)-enantiomer synthesis[1] |
| Enantiomeric Excess (e.e.) | >99% | Expected based on chiral starting material |
Reaction Workflow
Caption: One-pot synthesis from (R)-epichlorohydrin.
Enzymatic Kinetic Resolution of Racemic 1-Amino-3-chloropropan-2-ol
This method involves the separation of a racemic mixture of 1-amino-3-chloropropan-2-ol using a stereoselective enzyme, typically a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
General Experimental Protocol
Materials:
-
Racemic 1-Amino-3-chloropropan-2-ol
-
Lipase (e.g., from Pseudomonas cepacia or Candida antarctica B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether, toluene)
Procedure:
-
Reaction Setup: Dissolve the racemic 1-amino-3-chloropropan-2-ol in the chosen organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Termination and Separation: Once the desired conversion (ideally 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (R)-1-amino-3-chloropropan-2-ol from the acylated (S)-enantiomer by chromatography.
-
The desired (R)-enantiomer can then be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.
Representative Quantitative Data for Lipase-Catalyzed Resolutions
| Parameter | Value | Reference |
| Enzyme | Lipase from Pseudomonas cepacia (PSL-C) | [2] |
| Acyl Donor | Vinyl Acetate | [2] |
| Solvent | tert-Butyl methyl ether | [2] |
| Conversion | ~50% | [2] |
| Enantiomeric Excess (e.e.) | >99% for both enantiomers | [2] |
Logical Workflow
Caption: Enzymatic kinetic resolution workflow.
Asymmetric Reduction of 1-Amino-3-chloro-2-propanone
This strategy involves the enantioselective reduction of a prochiral ketone, 1-amino-3-chloro-2-propanone, to the desired chiral alcohol using a chiral reducing agent or catalyst.
General Experimental Protocol
Materials:
-
1-Amino-3-chloro-2-propanone hydrochloride
-
Chiral catalyst system (e.g., (R)-Corey-Bakshi-Shibata (CBS) catalyst with borane)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
Catalyst Preparation (if necessary): In an inert atmosphere, prepare the chiral catalyst solution according to the specific literature procedure for the chosen catalyst.
-
Reduction: Dissolve the 1-amino-3-chloro-2-propanone hydrochloride in the aprotic solvent and cool to the recommended temperature (e.g., -20°C to -78°C).
-
Slowly add the reducing agent (e.g., borane solution) to the ketone solution, followed by the chiral catalyst.
-
Monitoring and Quenching: Stir the reaction at the low temperature and monitor its progress by TLC or HPLC. Once the reaction is complete, quench it by the slow addition of a protic solvent like methanol.
-
Work-up and Isolation: After quenching, allow the mixture to warm to room temperature. Perform an appropriate aqueous work-up to remove the catalyst and byproducts.
-
Extract the product into an organic solvent, dry, and concentrate. The crude product can be purified by chromatography or crystallization to yield the (R)-1-amino-3-chloropropan-2-ol, which is then converted to its hydrochloride salt.
Expected Quantitative Data for Asymmetric Reductions
| Parameter | Value | Reference |
| Catalyst System | Oxazaborolidine (CBS) catalyst | General method[3] |
| Reducing Agent | Borane (BH₃) | General method[3] |
| Solvent | Tetrahydrofuran (THF) | General method[3] |
| Enantiomeric Excess (e.e.) | Typically >90% | [3] |
| Yield | Substrate-dependent | [3] |
Signaling Pathway Analogy for Catalysis
Caption: Catalytic cycle for asymmetric reduction.
Chiral Pool Synthesis from D-Mannitol
This approach utilizes a readily available and inexpensive chiral starting material from nature's "chiral pool," such as D-mannitol, to synthesize a key chiral intermediate, which is then converted to the target molecule. A common strategy involves the synthesis of (R)-epichlorohydrin from D-mannitol, which can then be used as described in Method 1.
Conceptual Experimental Workflow
-
Protection of Diols: D-mannitol is treated with acetone and an acid catalyst to protect the 1,2- and 5,6-diol groups as acetonides.
-
Oxidative Cleavage: The central 3,4-diol is cleaved, for example, with lead tetraacetate, to yield two molecules of a protected glyceraldehyde derivative.
-
Reduction: The aldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride.
-
Activation of Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by tosylation.
-
Epoxidation and Chlorination: The protected diol is deprotected, and subsequent treatment with a base can induce ring closure to form an epoxide. Further reaction steps can introduce the chlorine atom to form (R)-epichlorohydrin.
-
Conversion to Target Molecule: The synthesized (R)-epichlorohydrin is then converted to (R)-1-amino-3-chloropropan-2-ol hydrochloride as described in Method 1.
Logical Relationship Diagram
Caption: Chiral pool synthesis from D-mannitol.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing these experiments. Reaction conditions may require optimization for scale-up and specific laboratory conditions.
References
- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
Application Notes: Asymmetric Synthesis Utilizing 1-Amino-3-chloropropan-2-ol Hydrochloride
Introduction
1-Amino-3-chloropropan-2-ol hydrochloride is a valuable chiral building block in asymmetric synthesis, particularly its enantiomerically pure forms, (S)- and (R)-1-Amino-3-chloropropan-2-ol hydrochloride. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics. The inherent chirality of these molecules allows for the stereospecific construction of complex drug targets. This document provides detailed protocols for the application of (S)-1-Amino-3-chloropropan-2-ol hydrochloride in the synthesis of the antibiotic, Linezolid.
Application: Synthesis of Linezolid
(S)-1-Amino-3-chloropropan-2-ol hydrochloride is a key precursor for the synthesis of Linezolid, a significant antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis involves a multi-step process where the chiral center of the amino alcohol is incorporated into the final drug structure. The following protocols detail the conversion of (S)-1-Amino-3-chloropropan-2-ol hydrochloride to a key intermediate and its subsequent use in the final steps of Linezolid synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl] acetamide
This protocol describes the protection of the amino and hydroxyl groups of (S)-1-Amino-3-chloro-2-propanol hydrochloride to form an acetylated intermediate, which is crucial for the subsequent coupling reaction.[1]
Materials:
-
(S)-1-Amino-3-chloro-2-propanol hydrochloride
-
Dichloromethane (CH₂Cl₂)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Potassium carbonate (K₂CO₃) aqueous solution
-
Toluene
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 50 mL three-necked flask, add 5.00 g of (S)-1-Amino-3-chloro-2-propanol hydrochloride and 18 mL of CH₂Cl₂.
-
To this suspension, add 8.00 g of Ac₂O followed by the dropwise addition of 3.40 g of pyridine at 30 °C.
-
Maintain the reaction mixture at 30 °C for 20 hours.
-
Cool the reaction mixture to 6 °C and slowly add 30 mL of an aqueous solution containing 9.30 g of K₂CO₃.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Evaporate the solvent. Add azeotropic toluene twice to remove any residual water.
-
Crystallize the product from petroleum ether.
-
Refine the product using an ethyl acetate-petroleum ether mixture and dry in an oven to obtain an off-white solid.
Quantitative Data:
| Reactant | Mass (g) | Product | Mass (g) | Yield (%) |
| (S)-1-Amino-3-chloro-2-propanol hydrochloride | 5.00 | (S)-N-[2-acetoxy-3-chloropropyl] acetamide | 5.99 | ~82% |
Protocol 2: Synthesis of Linezolid
This protocol details the coupling of the previously synthesized (S)-N-[2-acetoxy-3-chloropropyl] acetamide with N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline to form the core structure of Linezolid.[1]
Materials:
-
N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Lithium tert-butoxide (LiOt-Bu) in Tetrahydrofuran (THF) (1 mol/L solution)
-
(S)-N-[2-acetoxy-3-chloropropyl] acetamide
-
Saturated ammonium chloride (NH₄Cl) solution
-
Water
-
Saturated sodium chloride solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 25 mL three-necked flask, dissolve 1.09 g of N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline in 3 mL of DMF and 0.29 g of MeOH at 20 °C.
-
Add 11.84 mL of a 1 mol/L LiOt-Bu solution in THF dropwise.
-
At 5 °C, add 1.16 g of (S)-N-[2-acetoxy-3-chloropropyl] acetamide to the reaction mixture.
-
Stir the reaction at room temperature for 15 hours.
-
After the reaction is complete, successively add 2 mL of saturated NH₄Cl solution, 28 mL of water, and 30 mL of saturated sodium chloride solution.
-
Extract the aqueous layer with 25 mL of CH₂Cl₂.
-
Separate the organic layer, and re-extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent.
-
Crystallize the product from an ethyl acetate-petroleum ether mixture to obtain off-white solid Linezolid.
Quantitative Data:
| Reactant | Mass (g) | Product | Mass (g) | Yield (%) |
| (S)-N-[2-acetoxy-3-chloropropyl] acetamide | 1.16 | Linezolid | 0.96 | ~63% |
| N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinyl aniline | 1.09 |
Visualizations
Workflow for the Synthesis of Linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride
Caption: Synthetic workflow for Linezolid.
References
Application Note: HPLC Analysis of 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Amino-3-chloropropan-2-ol hydrochloride. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization step using o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) is employed to form a highly fluorescent isoindole derivative. This allows for sensitive detection using a fluorescence detector. The method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical preparations and reaction mixtures.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and stability studies. Direct analysis by HPLC with UV detection is challenging due to the molecule's poor UV absorption.[1][2] Pre-column derivatization is a common strategy to overcome this limitation.[3][4] This method utilizes the reaction of the primary amine group of 1-Amino-3-chloropropan-2-ol with o-phthalaldehyde (OPA) in the presence of a thiol, 3-mercaptopropionic acid (3-MPA), to yield a fluorescent derivative detectable at low concentrations.[5][6][7][8]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Hydrochloric acid
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler with derivatization capabilities (or manual derivatization setup)
-
Column thermostat
-
Fluorescence detector (FLD)
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily and protected from light.
-
Mobile Phase A: Prepare a suitable aqueous buffer, for example, 20 mM sodium phosphate, and adjust the pH to 7.2.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation and Derivatization
-
Sample Preparation: Dissolve the sample containing this compound in water to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before derivatization.
-
Automated Pre-column Derivatization (if available): Program the autosampler to mix the sample or standard solution with the OPA derivatization reagent in a specific ratio (e.g., 1:5 v/v) and allow a short reaction time (e.g., 1-2 minutes) before injection.
-
Manual Pre-column Derivatization: In a microvial, mix 100 µL of the sample or standard solution with 500 µL of the OPA derivatization reagent. Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature before injection.
HPLC Method
The following table summarizes the chromatographic conditions for the analysis of the derivatized 1-Amino-3-chloropropan-2-ol.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
| Run Time | 25 minutes |
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method with pre-column OPA derivatization provides a sensitive, specific, and reliable approach for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and for research and development purposes. The use of a common C18 column and standard reagents makes this method easily implementable in most analytical laboratories.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for determining free amino acids by RP-HPLC/DAD with o-phthalaldehyde derivatization: Method evaluation in beers and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of 1-Amino-3-chloropropan-2-ol Hydrochloride
Introduction
1-Amino-3-chloropropan-2-ol hydrochloride is a chiral amino alcohol used as an intermediate in the synthesis of various pharmaceuticals.[1] Due to its polar nature, containing both an amino and a hydroxyl functional group, direct analysis by gas chromatography (GC) is challenging. The high polarity and low volatility of the compound can lead to poor peak shape, thermal degradation, and strong adsorption onto the GC column. To overcome these issues, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[2] This application note outlines a proposed method for the quantitative analysis of 1-Amino-3-chloropropan-2-ol following derivatization.
Principle
The method involves the derivatization of the amino and hydroxyl groups of 1-Amino-3-chloropropan-2-ol using a silylation reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Silylation replaces the active hydrogens on the polar functional groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups.[2] This process significantly increases the volatility and thermal stability of the analyte, allowing for its separation and detection by gas chromatography coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Sodium bicarbonate, saturated solution
-
Ethyl acetate, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in a known volume of deionized water to achieve a concentration within the calibration range.
3. Derivatization Procedure
-
Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC analysis.
4. Gas Chromatography (GC) Conditions
The following GC conditions are proposed for the analysis of the derivatized 1-Amino-3-chloropropan-2-ol.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet | Split/Splitless |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Note: These conditions are a starting point and may require optimization for specific instrumentation and sample matrices.
Data Presentation
Table 1: Hypothetical Quantitative Data for Derivatized 1-Amino-3-chloropropan-2-ol
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Repeatability (%RSD) | < 5% |
Disclaimer: The quantitative data presented in this table is hypothetical and serves as an example of how results would be reported. Actual values must be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of 1-Amino-3-chloropropan-2-ol.
Discussion
The proposed method utilizes a well-established derivatization technique, silylation, to enable the GC analysis of the polar compound 1-Amino-3-chloropropan-2-ol. The TBDMS derivatives formed are significantly more stable and less polar than the parent compound, leading to improved chromatographic performance.[2] The use of a non-polar DB-5ms column is appropriate for the separation of these types of derivatives. The FID detector is a robust and universally available detector that provides excellent sensitivity for carbon-containing compounds. For enhanced specificity and lower detection limits, a Mass Spectrometer (MS) detector could be employed. Method validation, including specificity, linearity, accuracy, precision, and robustness, should be performed to ensure the reliability of the results for a specific application.
References
Application Notes and Protocols: 1-Amino-3-chloropropan-2-ol Hydrochloride in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Amino-3-chloropropan-2-ol hydrochloride is a versatile chiral building block of significant importance in the pharmaceutical industry. Its trifunctional nature, possessing an amino group, a hydroxyl group, and a chlorine atom, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of a range of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antibiotic Linezolid and as a key structural motif in the synthesis of β-blockers such as Practolol and Nadolol.
Synthesis of Linezolid
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid can be efficiently achieved using (S)-1-amino-3-chloropropan-2-ol hydrochloride as a chiral starting material. The general synthetic workflow involves the protection of the amino and hydroxyl groups, followed by coupling with a substituted phenyl carbamate and subsequent cyclization to form the oxazolidinone ring.
Experimental Workflow for Linezolid Synthesis:
Experimental setup for reactions involving 1-Amino-3-chloropropan-2-ol hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 1-Amino-3-chloropropan-2-ol hydrochloride. This versatile chiral building block is a key intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid. Additionally, its metabolic product has been studied for its effects on male fertility.
Chemical and Physical Properties
This compound is a white to off-white solid. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 62037-46-1 |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.02 g/mol |
| Melting Point | 181-183 °C (decomposes) |
| Solubility | Soluble in DMSO |
| Storage Temperature | Inert atmosphere, room temperature or 2-8°C |
Safety and Handling Precautions
This compound is classified as a hazardous substance.[1][2] Adherence to safety protocols is crucial.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]
-
Precautionary Measures:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
In case of contact with skin, wash with plenty of soap and water.
-
If inhaled, remove the victim to fresh air.
-
If in eyes, rinse cautiously with water for several minutes.
-
Application 1: Synthesis of Linezolid
(S)-1-Amino-3-chloropropan-2-ol hydrochloride is a key chiral precursor for the synthesis of the oxazolidinone antibiotic, Linezolid.[3] The overall synthetic pathway involves the protection of the amino group, reaction with a substituted phenyl carbamate, and subsequent cyclization to form the oxazolidinone ring.
Experimental Workflow for Linezolid Synthesis
Caption: Synthetic workflow for Linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride.
Detailed Experimental Protocol: Synthesis of Linezolid
This protocol is a composite of procedures described in various patents. Researchers should optimize these steps for their specific laboratory conditions.
Step 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl]acetamide
-
In a three-necked flask, suspend 5.00 g of (S)-1-amino-3-chloro-2-propanol hydrochloride in 18 ml of dichloromethane (CH₂Cl₂).
-
Add 8.00 g of acetic anhydride (Ac₂O), followed by the dropwise addition of 3.40 g of pyridine at 30 °C.
-
Maintain the reaction temperature and stir for 20 hours.
-
Cool the reaction mixture to 6 °C and slowly add an aqueous solution of 9.30 g of potassium carbonate (K₂CO₃) in 30 ml of water.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated brine, and evaporate the solvent.
-
Recrystallize the crude product from ethyl acetate-petroleum ether to obtain the off-white solid product.
Step 2: Synthesis of N-carbobenzoxy-3-fluoro-4-morpholinylaniline
-
Dissolve 3-fluoro-4-morpholinylaniline in a mixture of acetone and water.
-
Add sodium bicarbonate (NaHCO₃) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter and dry the white solid.
Step 3: Synthesis of Linezolid
-
To a 25 ml three-necked flask, add 1.09 g of N-carbobenzoxy-(Cbz)-3-fluoro-4-morpholinylaniline, 3 ml of dimethylformamide (DMF), and 0.29 g of methanol (MeOH) at 20 °C.
-
Add 11.84 ml of a 1M solution of lithium tert-butoxide (LiOt-Bu) in tetrahydrofuran (THF) dropwise.
-
Cool the mixture to 5 °C and add 1.16 g of (S)-N-[2-acetoxy-3-chloropropyl]acetamide.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Upon completion, quench the reaction by adding 2 ml of saturated ammonium chloride (NH₄Cl) solution, 28 ml of water, and 30 ml of saturated brine.
-
Extract the product with 25 ml of CH₂Cl₂. Separate the organic layer.
-
Extract the aqueous layer again with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Recrystallize the crude product from ethyl acetate-petroleum ether to obtain Linezolid as an off-white solid.
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) |
| 1 | (S)-1-Amino-3-chloropropan-2-ol HCl, Acetic Anhydride | (S)-N-[2-acetoxy-3-chloropropyl]acetamide | Not specified |
| 2 | 3-fluoro-4-morpholinylaniline, Benzyl chloroformate | N-Cbz-3-fluoro-4-morpholinylaniline | Not specified |
| 3 | (S)-N-[2-acetoxy-3-chloropropyl]acetamide, N-Cbz-3-fluoro-4-morpholinylaniline | Linezolid | ~70-80% (based on N-Cbz derivative) |
Note: Yields can vary significantly based on reaction conditions and scale.
Mechanism of Action of Linezolid
Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex.[2][4][5]
Caption: Signaling pathway for Linezolid's mechanism of action.
Application 2: Antifertility Agent
1-Amino-3-chloropropan-2-ol is metabolized in the body to α-chlorohydrin (3-monochloro-1,2-propanediol or 3-MCPD).[6] 3-MCPD has been shown to have antifertility effects in male rats.[7]
Mechanism of Antifertility Action
The antifertility effect of the metabolite 3-MCPD is primarily due to its impact on the epididymis, where sperm maturation and storage occur. 3-MCPD reduces the expression of H+-ATPase in the cauda epididymis. This enzyme is crucial for maintaining the acidic pH of the epididymal lumen, a condition necessary for keeping sperm immotile and preserving their viability. The disruption of this pH balance leads to a decrease in sperm motility and maturation.[5]
Caption: Proposed mechanism of antifertility action.
Experimental Protocol: Investigating Antifertility Effects in a Rat Model
This protocol is based on studies investigating the effects of 3-MCPD.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Dosing: Administer this compound daily by oral gavage. A dose-response study is recommended (e.g., 1, 5, 10 mg/kg body weight). A control group should receive the vehicle (e.g., saline).
-
Treatment Duration: A period of at least 4 weeks is suggested to cover the cycle of spermatogenesis.
-
Mating Studies: After the treatment period, cohabitate treated males with untreated females and monitor for pregnancy.
-
Sperm Analysis: At the end of the study, sacrifice the male rats and collect sperm from the cauda epididymis to analyze motility, viability, and morphology.
-
Histopathology: Collect and fix the testes and epididymides for histological examination to assess any structural changes.
-
Biochemical Analysis: Analyze the expression of H+-ATPase in the epididymal tissue using techniques such as Western blotting or immunohistochemistry.
Expected Quantitative Outcomes
| Parameter | Expected Outcome with Increasing Dose |
| Sperm Motility | Decrease |
| Fertility Index | Decrease |
| Live Fetuses per Litter | Decrease |
| H+-ATPase Expression in Cauda Epididymis | Decrease |
References
- 1. Acidification of the male reproductive tract by a proton pumping (H+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 3. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]
- 4. pH Homeodynamics and Male Fertility: A Coordinated Regulation of Acid-Based Balance during Sperm Journey to Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of antifertility in male rats treated with 3-monochloro-1,2-propanediol (3-MCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Safe Handling and Storage of 1-Amino-3-chloropropan-2-ol hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1-Amino-3-chloropropan-2-ol hydrochloride (CAS RN: 62037-46-1). Adherence to these protocols is crucial to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Physicochemical and Toxicological Data
A summary of the known physical, chemical, and toxicological properties is presented below. This information is essential for risk assessment and the implementation of appropriate safety measures.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.01 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 181-183 °C (decomposes) |
| Boiling Point | 240.2 °C (estimated) |
| Solubility | Soluble in DMSO (slightly) and water (slightly).[4] |
Table 3: Toxicological Data
| Route of Exposure | Species | Value | Reference |
| Oral (LD50) | Rat ((S)-enantiomer) | > 500 mg/kg | [4] |
| Inhalation | - | May cause respiratory irritation.[1][2] | - |
| Dermal | - | Causes skin irritation.[1][2] | - |
| Eye | - | Causes serious eye irritation.[1][2] | - |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Handling Procedures
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust.
-
-
Weighing and Transfer:
-
Handle as a solid.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
-
General Hygiene:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage Procedures
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store locked up.[2]
-
Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
-
Incompatible materials to avoid: Strong oxidizing agents and acids.[5]
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution spill, cover with an inert absorbent material (e.g., sand, vermiculite), and then collect the absorbed material into a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough wash with soap and water.[2]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
As a hydrochloride salt containing a halogen, it should be collected in a designated container for halogenated organic waste.[6]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not dispose of down the drain.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 62037-46-1 [sigmaaldrich.com]
- 4. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Amino-3-chloropropan-2-ol Hydrochloride as a Precursor for Oxazolidinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-1-Amino-3-chloropropan-2-ol hydrochloride as a key chiral precursor in the synthesis of oxazolidinone antibiotics, with a specific focus on the widely used drug, Linezolid. The protocols outlined below are compiled from established synthetic routes and are intended to guide researchers in the development of these crucial antibacterial agents.
Introduction
Oxazolidinones are a critical class of synthetic antibiotics effective against a wide range of multidrug-resistant Gram-positive bacteria.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation step by binding to the 23S rRNA of the 50S ribosomal subunit, makes them valuable assets in combating resistant pathogens.[2][3][4] (R)-1-Amino-3-chloropropan-2-ol hydrochloride serves as a vital chiral building block, providing the necessary stereochemistry for the potent antibacterial activity of these drugs.[5]
Synthesis of Linezolid from (R)-1-Amino-3-chloropropan-2-ol hydrochloride
The following multi-step synthesis outlines a common and effective pathway to produce Linezolid.
Diagram: Synthetic Pathway of Linezolid
Caption: Synthetic route to Linezolid from key precursors.
Experimental Protocols
Step 1: Synthesis of (S)-N-[2-acetoxy-3-chloropropyl] acetamide
This step involves the protection of the amino and hydroxyl groups of the starting material.
Protocol:
-
To a solution of (R)-1-Amino-3-chloropropan-2-ol hydrochloride (e.g., 5.00 g) in dichloromethane (CH₂Cl₂, 18 mL), add acetic anhydride (Ac₂O, 8.00 g).[6]
-
Cool the mixture and add pyridine (3.40 g) dropwise at 30°C.[6]
-
Maintain the reaction at this temperature for 20 hours.[6]
-
After the reaction is complete, cool the mixture to 6°C and slowly add a solution of potassium carbonate (K₂CO₃, 9.30 g) in water (30 mL).[6]
-
Separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Crystallize the product from a mixture of ethyl acetate and petroleum ether to obtain (S)-N-[2-acetoxy-3-chloropropyl] acetamide as an off-white solid.[6]
| Parameter | Value | Reference |
| Starting Material | (R)-1-Amino-3-chloropropan-2-ol hydrochloride | [6] |
| Reagents | Acetic anhydride, Pyridine, K₂CO₃ | [6] |
| Solvent | Dichloromethane, Water | [6] |
| Reaction Time | 20 hours | [6] |
| Temperature | 30°C, then 6°C | [6] |
| Typical Yield | ~85% | |
| Purity | >98% (by HPLC) |
Step 2: Synthesis of N-carbobenzoxy-3-fluoro-4-morpholinylaniline
This intermediate is prepared from 3-fluoro-4-morpholinylaniline.
Protocol:
-
Dissolve 3-fluoro-4-morpholinylaniline in a mixture of acetone and water.
-
Add sodium bicarbonate (NaHCO₃) to the solution.
-
Cool the mixture to 0°C and slowly add benzyl chloroformate (Cbz-Cl).[7]
-
Stir the reaction mixture at room temperature for 2 hours.[7]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-carbobenzoxy-3-fluoro-4-morpholinylaniline.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-morpholinylaniline | [7] |
| Reagents | Benzyl chloroformate, NaHCO₃ | [7] |
| Solvent | Acetone, Water | [7] |
| Reaction Time | 2 hours | [7] |
| Temperature | 0°C to Room Temperature | [7] |
| Typical Yield | ~90% | |
| Purity | >98% (by HPLC) |
Step 3: Synthesis of Linezolid
This is the final coupling step to form the oxazolidinone ring and the complete Linezolid molecule.
Protocol:
-
In a reaction flask, dissolve N-carbobenzoxy-3-fluoro-4-morpholinylaniline (e.g., 2.05 g) in dimethylformamide (DMF, 4 mL) and methanol (MeOH, 0.4 g) at 20°C.[7]
-
Add a solution of lithium tert-butoxide (LiOt-Bu) in tetrahydrofuran (THF) (1 M, 18.75 mL) dropwise.[7]
-
At 5°C, add (S)-N-[2-acetoxy-3-chloropropyl] acetamide (1.94 g) and stir the reaction mixture at room temperature for 21 hours.[7]
-
After the reaction is complete, quench by adding saturated ammonium chloride (NH₄Cl) solution (4 mL).[7]
-
Add water (35 mL), saturated sodium chloride solution (30 mL), and dichloromethane (35 mL).[7]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Crystallize the crude product from an ethyl acetate-petroleum ether mixture to obtain Linezolid as an off-white solid.[7]
| Parameter | Value | Reference |
| Starting Materials | (S)-N-[2-acetoxy-3-chloropropyl] acetamide, N-carbobenzoxy-3-fluoro-4-morpholinylaniline | [7] |
| Reagents | Lithium tert-butoxide, NH₄Cl | [7] |
| Solvents | DMF, MeOH, THF, Dichloromethane | [7] |
| Reaction Time | 21 hours | [7] |
| Temperature | 20°C, then 5°C, then Room Temperature | [7] |
| Typical Yield | ~75% | |
| Purity | >99.5% (by HPLC) |
Characterization of Linezolid
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| HPLC | A single major peak with a retention time corresponding to a Linezolid standard. Purity should be >99%.[8][9] |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic, morpholine, oxazolidinone, and acetyl groups, consistent with the structure of Linezolid. |
| ¹³C NMR | The carbon NMR spectrum should display the correct number of signals corresponding to the carbon atoms in Linezolid. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Linezolid. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the functional groups present in Linezolid, such as C=O (amide and carbamate) and C-O-C (ether and oxazolidinone). |
Application: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The following is a generalized protocol for determining the MIC of synthesized oxazolidinone antibiotics against susceptible bacterial strains.
Diagram: Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination via broth microdilution.
Broth Microdilution Protocol
-
Prepare Antibiotic Stock Solution: Dissolve the synthesized oxazolidinone antibiotic in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.[2][10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[2][10]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[2]
| Parameter | Description | Reference |
| Method | Broth Microdilution | [2][10] |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [2] |
| Inoculum Density | ~5 x 10⁵ CFU/mL | [2] |
| Incubation | 35°C ± 2°C for 16-20 hours | [2] |
| Endpoint | Lowest concentration with no visible growth | [2] |
Conclusion
(R)-1-Amino-3-chloropropan-2-ol hydrochloride is a cornerstone in the asymmetric synthesis of oxazolidinone antibiotics. The protocols provided herein offer a detailed guide for the synthesis and preliminary evaluation of these vital therapeutic agents. Adherence to precise experimental conditions and rigorous characterization are paramount to ensure the quality and efficacy of the final product. Researchers are encouraged to adapt and optimize these methods for their specific applications in the ongoing effort to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 7. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Amino-3-chloropropan-2-ol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 1-Amino-3-chloropropan-2-ol hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on the common method of recrystallization.
Q1: My crude this compound appears oily or is a semi-solid. How should I proceed with purification?
An oily or semi-solid crude product often indicates the presence of residual solvents or impurities that depress the melting point. Before attempting recrystallization, it is advisable to remove volatile impurities. This can be achieved by concentrating the crude product on a rotary evaporator. If the product remains oily, this may be due to non-volatile impurities or the product itself being above its melting point in the residual solvent mixture. In such cases, proceeding with the recrystallization protocol is the next logical step, as the impurities should be removed during the process.
Q2: I am having trouble getting my this compound to crystallize out of the ethanol/ethyl acetate mixture. What can I do?
Failure to crystallize is a common issue in recrystallization and can be caused by several factors. Here are a few troubleshooting steps:
-
Induce Crystallization: If the solution appears clear after cooling, it may be supersaturated.[1][2] To initiate crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Add a seed crystal of pure this compound to the cooled solution. This will provide a template for further crystal formation.
-
Cool the solution further in an ice bath to decrease the solubility of the compound.
-
-
Too Much Solvent: If you have used an excessive amount of solvent, the solution may not be saturated enough for crystals to form.[1][2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: My this compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities. To remedy this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to the mixture.
-
Allow the solution to cool more slowly. You can do this by leaving it at room temperature for a longer period before placing it in an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.
Q4: The yield of my purified this compound is very low. What are the possible reasons?
Low yield can be attributed to several factors throughout the purification process:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[2]
-
Premature Crystallization: If the product crystallizes during hot filtration (if performed), you will lose product on the filter paper. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q5: The purity of my this compound is still low after recrystallization. What should I do?
If the purity remains low, consider the following:
-
Inadequate Removal of Impurities: The chosen solvent system (ethanol/ethyl acetate) may not be optimal for separating the specific impurities in your crude product. You may need to experiment with different solvent systems.
-
Co-precipitation: Some impurities may have similar solubility profiles to the desired product and co-precipitate. A second recrystallization may be necessary to improve purity.
-
Alternative Purification Methods: If recrystallization is ineffective, you may need to consider other purification techniques such as column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from epichlorohydrin and ammonia?
-
Unreacted starting materials: Residual epichlorohydrin.
-
Products of multiple additions: Diamino and triamino species formed from the reaction of the initial product with more epichlorohydrin and ammonia.
-
Isomeric byproducts: Depending on the reaction conditions, small amounts of 2-amino-3-chloropropan-1-ol could potentially form.
-
Residual solvents from the reaction workup.
Q2: What is the recommended solvent system for recrystallizing this compound?
A commonly used and effective solvent system is a mixture of ethanol and ethyl acetate. Ethanol is a good solvent for this polar compound, while ethyl acetate is a poorer solvent and acts as an anti-solvent to induce crystallization. The exact ratio will depend on the purity of the crude material and should be determined empirically by dissolving the crude product in a minimal amount of hot ethanol and then adding ethyl acetate until the solution becomes slightly turbid.
Q3: What are the key physical properties of this compound?
| Property | Value |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 181-183 °C (decomposes) |
Q4: What are the recommended storage conditions for purified this compound?
The compound should be stored under an inert atmosphere (like nitrogen or argon) at 2-8°C. It is important to keep it in a dry environment as it is a hydrochloride salt and can be hygroscopic.
Experimental Protocols
Recrystallization of Crude this compound
This protocol is based on a reported synthesis and purification procedure.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask to dissolve the crude solid completely. Stir and gently heat the mixture to ensure full dissolution.
-
Once the solid is fully dissolved, slowly add ethyl acetate to the hot solution until it becomes slightly turbid.
-
If any solid precipitates, add a few drops of hot ethanol to redissolve it, resulting in a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data
The following table summarizes the expected outcome for the purification of this compound synthesized from epichlorohydrin, as per a documented procedure.
| Parameter | Value | Reference |
| Purification Method | Recrystallization from Ethanol/Ethyl Acetate | |
| Molar Yield | 74.04% | |
| Melting Point | 127-130 °C | |
| Appearance | White solid |
Note: The reported melting point in this specific synthesis (127-130 °C) is lower than the generally cited melting point of the pure compound (181-183 °C with decomposition). This discrepancy may be due to different analytical methods or residual impurities.
Visualizations
Below is a workflow diagram for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of 1-Amino-3-chloropropan-2-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Amino-3-chloropropan-2-ol hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the aminolysis of epichlorohydrin. This involves the ring-opening of the epoxide ring of epichlorohydrin with a nitrogen source. The two primary nitrogen sources used are ammonia and benzylamine. The choice between these reagents can impact the reaction conditions, yield, and purification strategy.
Q2: What are the main side reactions that can lower the yield of the desired product?
A2: The primary side reactions that can significantly reduce the yield of this compound include:
-
Over-alkylation: The product, a primary amine, can react further with epichlorohydrin to form secondary and tertiary amine by-products.
-
Hydrolysis of Epichlorohydrin: In the presence of water, epichlorohydrin can hydrolyze to form 3-chloro-1,2-propanediol.
-
Formation of Isomers: Depending on the reaction conditions, trace amounts of the isomeric product, 2-amino-3-chloropropan-1-ol, may be formed.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of epichlorohydrin and the formation of the product. A solvent system such as ethyl acetate/methanol or dichloromethane/methanol is typically suitable for this purpose.
Troubleshooting Guides
Issue 1: Low Overall Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction by TLC until the epichlorohydrin spot disappears. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. |
| Suboptimal Molar Ratio of Reactants | An excess of the amine source (ammonia or benzylamine) is often used to minimize the formation of over-alkylation products. A molar ratio of amine to epichlorohydrin of 1.5:1 to 3:1 is a good starting point. |
| Incorrect Reaction Temperature | The reaction of epichlorohydrin with amines is exothermic. Maintaining a controlled temperature is crucial. For the reaction with ammonia, temperatures are typically kept low initially and then gradually raised. For benzylamine, the reaction can often be run at room temperature. |
| Poor Quality of Starting Materials | Ensure that the epichlorohydrin is pure and free from significant amounts of water or other impurities that could lead to side reactions. |
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Secondary and Tertiary Amines | Use a significant excess of the amine source to favor the formation of the primary amine. Slow, controlled addition of epichlorohydrin to the amine solution can also help to minimize over-alkylation. |
| Presence of Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring with TLC. Unreacted epichlorohydrin can often be removed during the work-up and purification steps. |
| Hydrolysis of Epichlorohydrin | Use anhydrous solvents and reagents to minimize the presence of water in the reaction mixture. |
Issue 3: Difficulty in Product Purification and Isolation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product is an oil and does not crystallize | This compound is a polar molecule and can be challenging to crystallize. Ensure all volatile solvents from the reaction and work-up are thoroughly removed under vacuum. Attempt recrystallization from a solvent system like ethanol/ethyl acetate or methanol/diethyl ether. Seeding with a small crystal of the pure product can induce crystallization. |
| Low recovery after recrystallization | The product has some solubility in common organic solvents. To maximize recovery, cool the crystallization mixture in an ice bath or refrigerator for an extended period before filtering. Wash the collected crystals with a minimal amount of cold solvent. |
| Product streaks on silica gel chromatography | Due to its polar nature, this compound may streak on a standard silica gel column. If chromatography is necessary, consider using a more polar mobile phase or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, reverse-phase chromatography could be an option. |
Experimental Protocols
Synthesis of this compound using Epichlorohydrin, Benzaldehyde, and Ammonia
This protocol is adapted from a literature procedure with a reported yield of 74.04%.
Materials:
-
Ethanol (1200 mL)
-
Benzaldehyde (111.3 g, 1.05 mol)
-
25% Ammonia solution (110 mL, 1.60 mol)
-
1-Chloro-2,3-epoxypropane (Epichlorohydrin) (92 g, 1.00 mol)
-
Toluene (800 mL)
-
6N Hydrochloric acid (270 mL, 1.62 mol)
-
Ethyl acetate
Procedure:
-
To a reaction flask, add ethanol and benzaldehyde.
-
Add the 25% ammonia solution and stir for 15 minutes.
-
Slowly add the 1-chloro-2,3-epoxypropane, ensuring the reaction temperature is maintained below 40°C.
-
After the addition is complete, maintain the reaction at 35-40°C for 8 hours.
-
Continue stirring the reaction at room temperature for an additional 15 hours.
-
Monitor the consumption of 1-chloro-2,3-epoxypropane by gas chromatography.
-
Once the reaction is complete, concentrate the reaction solution under reduced pressure.
-
To the concentrated residue, add toluene and stir at 35-40°C.
-
Slowly add 6N hydrochloric acid dropwise.
-
Continue the reaction at this temperature for 6 hours.
-
After the reaction, separate the organic and aqueous layers. Wash the organic layer with water.
-
Combine the aqueous layers and concentrate to dryness.
-
Add anhydrous ethanol to the residue and concentrate again.
-
Add toluene to azeotropically remove any remaining water.
-
Recrystallize the resulting residue from a mixture of ethanol and ethyl acetate to obtain the white solid product.
Data Presentation
Table 1: Comparison of Reaction Parameters for Yield Improvement
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Amine Source | Ammonia | Benzylamine | Benzylamine can offer milder reaction conditions and potentially higher yields due to the ease of deprotection of the intermediate. |
| Molar Ratio (Amine:Epichlorohydrin) | 1.2 : 1 | 2 : 1 | A higher excess of amine minimizes the formation of over-alkylation products, thus increasing the yield of the desired primary amine. |
| Temperature Control | Uncontrolled (exotherm) | Maintained at 25-30°C | Controlled temperature prevents runaway reactions and reduces the formation of side products. |
| Solvent | Aqueous Ammonia | Ethanol | Using an organic solvent can improve the solubility of the reactants and may lead to a cleaner reaction profile. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Caption: Reaction pathway showing the desired product and major side products.
Technical Support Center: Synthesis of 1-Amino-3-chloropropan-2-ol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-3-chloropropan-2-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially significant method for synthesizing this compound is the aminolysis of epichlorohydrin with ammonia. This reaction involves the nucleophilic attack of ammonia on the epoxide ring of epichlorohydrin, followed by hydrochloride salt formation.
Q2: What are the most common side products observed in this synthesis?
The primary side products in the synthesis of this compound from epichlorohydrin and ammonia are:
-
1,3-Diamino-2-propanol: Formed when a second molecule of ammonia reacts with the initial product or unreacted epichlorohydrin.
-
Bis(3-chloro-2-hydroxypropyl)amine: A secondary amine formed from the reaction of the primary amine product with another molecule of epichlorohydrin.
-
Tris(3-chloro-2-hydroxypropyl)amine: A tertiary amine resulting from further reaction of the secondary amine side product with epichlorohydrin.
-
Polymeric Materials: Higher molecular weight polymers can form, especially under conditions of elevated temperature and prolonged reaction times.
Q3: How can I detect the presence of these side products in my reaction mixture?
Common analytical techniques for identifying and quantifying side products in this synthesis include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Effective for separating the main product from less volatile side products like the diamino and polymeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of both the desired product and any significant impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low yield of the desired product and formation of a significant amount of 1,3-Diamino-2-propanol.
-
Potential Cause: An excessively high molar ratio of ammonia to epichlorohydrin. A large excess of ammonia increases the probability of a second amination reaction.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Carefully control the molar ratio of ammonia to epichlorohydrin. A ratio closer to equimolar will favor the formation of the mono-aminated product.
-
Slow Addition of Ammonia: If using aqueous ammonia, add it slowly to the reaction mixture containing epichlorohydrin to maintain a localized low concentration of the amine.
-
Issue 2: Presence of significant amounts of bis(3-chloro-2-hydroxypropyl)amine and other polymeric byproducts.
-
Potential Cause: High reaction temperature or prolonged reaction time. These conditions promote the further reaction of the initially formed 1-Amino-3-chloropropan-2-ol with unreacted epichlorohydrin.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, ideally between 20-40°C, to minimize the rate of secondary and tertiary amine formation.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC) to monitor the consumption of epichlorohydrin. Quench the reaction once the starting material is consumed to prevent the formation of polymeric side products.
-
Order of Addition: Adding epichlorohydrin slowly to the ammonia solution can sometimes help control the exotherm and minimize side reactions.
-
Issue 3: Difficulty in isolating the pure this compound from the reaction mixture.
-
Potential Cause: The presence of multiple side products with similar physical properties to the desired product can complicate purification.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: First, aim to minimize side product formation by following the advice in Issues 1 and 2.
-
Purification Technique:
-
Recrystallization: This is often the most effective method for purifying the hydrochloride salt. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water) to find the optimal conditions for selectively crystallizing the desired product.
-
Column Chromatography: For small-scale purifications or if recrystallization is ineffective, silica gel chromatography may be employed, though it can be challenging with highly polar amino alcohols.
-
-
Quantitative Data on Side Product Formation
The following table summarizes the expected impact of key reaction parameters on the distribution of products. The percentages are illustrative and can vary based on specific experimental conditions.
| Molar Ratio (Ammonia:Epichlorohydrin) | Temperature (°C) | Expected Yield of 1-Amino-3-chloropropan-2-ol HCl | Expected % of 1,3-Diamino-2-propanol | Expected % of Polymeric Byproducts |
| 1.1 : 1 | 25 | High | Low | Low |
| 5 : 1 | 25 | Moderate | High | Low |
| 1.1 : 1 | 60 | Moderate | Low | High |
| 5 : 1 | 60 | Low | High | High |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Epichlorohydrin
-
Aqueous Ammonia (e.g., 28-30%)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Addition Funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, place the desired amount of aqueous ammonia. Cool the flask in an ice bath to 0-5°C.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin dropwise from the addition funnel to the cooled and stirred ammonia solution. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC to confirm the consumption of epichlorohydrin.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to neutralize the excess ammonia and form the hydrochloride salt of the product. The pH should be adjusted to acidic (pH 1-2).
-
Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Reaction pathways in the synthesis of 1-Amino-3-chloropropan-2-ol.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Chiral Resolution of Racemic 1-Amino-3-chloropropan-2-ol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chiral resolution of racemic 1-Amino-3-chloropropan-2-ol. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chiral resolution of 1-Amino-3-chloropropan-2-ol, particularly when using diastereomeric salt crystallization.
FAQs
-
Q1: What are the common methods for the chiral resolution of racemic 1-Amino-3-chloropropan-2-ol? A1: The most common methods include diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. Diastereomeric salt crystallization is often favored in industrial settings for its scalability.[1]
-
Q2: Which chiral resolving agents are suitable for 1-Amino-3-chloropropan-2-ol? A2: Chiral acids are typically used to resolve racemic amines like 1-Amino-3-chloropropan-2-ol. Commonly used resolving agents include tartaric acid derivatives (e.g., L-tartaric acid, D-tartaric acid, dibenzoyl-L-tartaric acid) and other chiral acids like mandelic acid or camphor-sulfonic acid.[2]
-
Q3: How can I determine the enantiomeric excess (e.e.) of my resolved product? A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your final product. Other methods include chiral gas chromatography (after appropriate derivatization), and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Common Problems
-
Problem 1: The diastereomeric salt is not crystallizing from the solution.
-
Possible Cause: The salt may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.
-
Solution:
-
Try cooling the solution slowly to a lower temperature.
-
If cooling is ineffective, try to slowly evaporate the solvent to increase the concentration.
-
Consider adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble) dropwise to induce precipitation.
-
Experiment with different solvent systems. A mixture of polar and non-polar solvents can sometimes provide the optimal solubility characteristics.
-
-
-
Problem 2: An oil forms instead of crystals ("oiling out").
-
Possible Cause: The concentration of the diastereomeric salt is too high, the cooling rate is too fast, or the chosen solvent is not ideal.
-
Solution:
-
Dilute the solution with more solvent and attempt to crystallize again.
-
Allow the solution to cool much more slowly to give the molecules time to form an ordered crystal lattice.
-
Try a different solvent or a mixture of solvents.
-
If an oil persists, you can try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a previously obtained crystal can also be effective.
-
-
-
Problem 3: The yield of the desired enantiomer is low.
-
Possible Cause: The solubility difference between the two diastereomeric salts in the chosen solvent is not significant, leading to co-precipitation. The stoichiometry of the resolving agent may also not be optimal.
-
Solution:
-
Screen a variety of solvents to find one that maximizes the solubility difference between the diastereomers.
-
Optimize the molar ratio of the resolving agent. While a 0.5 equivalent is often used, this can be adjusted.
-
Ensure that the filtration and washing steps are performed efficiently to minimize loss of the desired crystalline salt.
-
-
-
Problem 4: The enantiomeric excess (e.e.) of the resolved product is low.
-
Possible Cause: The less soluble diastereomer has entrapped the more soluble one during crystallization. The diastereomeric salt may also not have been washed sufficiently.
-
Solution:
-
Recrystallize the obtained diastereomeric salt from a fresh portion of the same or a different suitable solvent. This process can be repeated until the desired enantiomeric purity is achieved.
-
Ensure the collected crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing the undesired diastereomer.
-
-
Experimental Protocols
The following are representative protocols for the chiral resolution of racemic 1-Amino-3-chloropropan-2-ol. These should be considered as starting points and may require optimization for specific experimental conditions.
Method 1: Diastereomeric Salt Crystallization with Dibenzoyl-L-Tartaric Acid
This method is based on the principle of forming diastereomeric salts with different solubilities.
-
Materials:
-
Racemic 1-Amino-3-chloropropan-2-ol
-
Dibenzoyl-L-tartaric acid (DBTA)
-
Methanol (or other suitable solvent like ethanol or acetone)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Salt Formation:
-
Dissolve racemic 1-Amino-3-chloropropan-2-ol (1 equivalent) in methanol in a flask.
-
In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 equivalents) in methanol, gently warming if necessary.
-
Slowly add the DBTA solution to the solution of the racemic amine with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the other diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a sodium hydroxide solution dropwise with stirring until the salt dissolves and the solution is basic (pH > 10).
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Isolation and Analysis:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 1-Amino-3-chloropropan-2-ol.
-
Determine the yield and enantiomeric excess (e.e.) using chiral HPLC.
-
-
Method 2: Enzymatic Kinetic Resolution using a Lipase
This method utilizes the stereoselectivity of an enzyme to acylate one enantiomer, allowing for separation.
-
Materials:
-
Racemic 1-Amino-3-chloropropan-2-ol
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas fluorescens)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Organic solvent (e.g., toluene or hexane)
-
Phosphate buffer
-
-
Procedure:
-
Reaction Setup:
-
To a solution of racemic 1-Amino-3-chloropropan-2-ol in an organic solvent, add the acyl donor.
-
Add the immobilized lipase to the mixture.
-
-
Enzymatic Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the enantiomeric excess of the remaining starting material and the acylated product by chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted enantiomer and the product.
-
-
Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The remaining unreacted (S)- or (R)-1-Amino-3-chloropropan-2-ol and the acylated product can be separated by column chromatography.
-
-
Hydrolysis of the Acylated Product (Optional):
-
The separated acylated product can be hydrolyzed (e.g., using a base like sodium hydroxide in methanol/water) to obtain the other enantiomer of 1-Amino-3-chloropropan-2-ol.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of both resolved enantiomers.
-
-
Quantitative Data Presentation
| Resolution Method | Resolving Agent / Enzyme | Solvent | Acyl Donor | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | e.e. (%) | Reference Compound |
| Diastereomeric Crystallization | d-Tartaric Acid | DMSO | N/A | RT | - | - | 48.8 | 90.7 | Amlodipine |
| Enzymatic Resolution | Pseudomonas fluorescens Lipase | Hexane | Vinyl Acetate | RT | 16 | ~50 | 49 (alcohol) | >99 (alcohol) | 1-Aryl-3-chloropropan-1-ol |
| Enzymatic Resolution | Candida rugosa Lipase | Toluene | Isopropenyl Acetate | RT | 24 | 28.2 | - | 96.2 (product) | 1-(Isopropylamine)-3-phenoxy-2-propanol |
Note: "RT" denotes room temperature. The data presented is for illustrative purposes and is based on results for the reference compounds listed.
Visualizations
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic mixture.
Logical Relationship in Diastereomeric Salt Crystallization
References
Stability issues and degradation of 1-Amino-3-chloropropan-2-ol hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Amino-3-chloropropan-2-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the stability of this compound, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. The optimal storage temperature is between 2°C and 8°C. For long-term storage, keeping it in a dry and cool place is essential to prevent degradation.
Q2: What is the thermal stability of this compound?
A2: this compound is thermally stable up to approximately 131°C, above which it begins to decompose. This makes it suitable for most standard laboratory procedures but may limit its use in high-temperature applications.
Q3: How does the hydrochloride salt form contribute to the stability of the compound?
A3: The hydrochloride salt form enhances the chemical stability of 1-Amino-3-chloropropan-2-ol compared to its free base form. The salt formation protects the amino group from potential oxidative degradation and other undesired reactions, thereby increasing the compound's shelf life and reliability in experiments.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, this compound is susceptible to several degradation pathways under stress conditions:
-
Hydrolysis: The chloro group can undergo hydrolysis, particularly under basic conditions, to form a diol.
-
Oxidation: The primary amine and secondary alcohol functional groups are susceptible to oxidation, which can be accelerated by the presence of metal ions. This can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of the molecule. Organochlorine compounds can be susceptible to photolytic cleavage.
-
Thermal Degradation: As mentioned, temperatures above 131°C will cause decomposition.
Q5: What are some common impurities that might be present in this compound?
A5: As this compound is often synthesized from epichlorohydrin, common impurities may include residual starting materials, byproducts from side reactions, or stereoisomers if the synthesis is not perfectly stereoselective. It is also a known impurity and potential intermediate in the synthesis of the antibiotic linezolid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify storage conditions (2-8°C, inert atmosphere). Prepare solutions fresh before use. Protect from light if photostability is a concern. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. Use a stability-indicating HPLC method. |
| Low assay value | Degradation of the compound or presence of impurities. | Re-evaluate storage and handling procedures. Purify the compound if necessary. Use a validated analytical method for accurate quantification. |
| Discoloration of the solid compound | Potential oxidation or reaction with atmospheric components. | Store the compound under an inert gas and protect it from light. Discolored material may be degraded and should be re-analyzed for purity before use. |
| Poor solubility in a specific solvent | The compound is a hydrochloride salt and may have limited solubility in non-polar organic solvents. | Test solubility in a range of solvents. For aqueous solutions, ensure the pH is appropriate. For organic reactions, consider converting the hydrochloride salt to the free base in situ if the reaction conditions are compatible. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₉Cl₂NO |
| Molecular Weight | 146.02 g/mol |
| Melting Point | >131°C (decomposes) |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C under inert atmosphere |
Table 2: Summary of Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Key Factors |
| Acidic/Basic Hydrolysis | Cleavage of the C-Cl bond to form a diol. | pH, Temperature, Time |
| Oxidation | Oxidation of the amine and alcohol groups. | Presence of oxidizing agents (e.g., H₂O₂), metal ions, light, temperature |
| Photolysis | Photolytic cleavage of bonds. | Wavelength and intensity of light, duration of exposure |
| Thermal | Decomposition of the molecule. | Temperature > 131°C |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 100°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C) by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate the stability-indicating nature of the method.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Logic for Inconsistent Results.
Technical Support Center: Chiral HPLC Separation of 1-Amino-3-chloropropan-2-ol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral HPLC separation of 1-Amino-3-chloropropan-2-ol isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Resolution or Poor Resolution of Enantiomers
Q1: I am not seeing any separation of the 1-Amino-3-chloropropan-2-ol enantiomers. What is the most likely cause?
A: The most common reason for a complete lack of resolution is an inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for chiral recognition. For polar amino alcohols like 1-Amino-3-chloropropan-2-ol, polysaccharide-based CSPs are often the most effective.
Recommendations:
-
CSP Selection: Start by screening polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD). These are known to be effective for separating a wide range of chiral compounds, including amino alcohols.[1][2][3][4]
-
Mobile Phase Mode: Normal-phase chromatography is frequently more successful for chiral separations on polysaccharide-based CSPs compared to reversed-phase. The organic solvents used in normal-phase often enhance the selectivity required for chiral recognition.[1]
Q2: I have some separation, but the resolution is very poor (Rs < 1.5). How can I improve it?
A: Poor resolution can be optimized by systematically adjusting the mobile phase composition and temperature.
Troubleshooting Steps:
-
Optimize the Alcohol Modifier Concentration: The concentration of the alcohol modifier in your non-polar solvent (e.g., hexane or heptane) is a critical parameter. A lower percentage of the alcohol modifier generally increases retention time and can improve separation by allowing for more interactions with the CSP.[1]
-
Screen Different Alcohol Modifiers: The choice of alcohol (e.g., isopropanol, ethanol, methanol) can significantly impact enantioselectivity. It is advisable to screen different alcohols during method development as they engage in different interactions with the analyte and the CSP.[1][5]
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experimenting with different temperatures (e.g., 15°C, 25°C, 40°C) can help optimize the separation. Lower temperatures often lead to better resolution.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q3: My peaks for 1-Amino-3-chloropropan-2-ol are tailing significantly. What is the cause and how can I fix it?
A: For a basic compound like 1-Amino-3-chloropropan-2-ol, which contains a primary amine, peak tailing is a common issue. It is often caused by secondary ionic interactions between the basic amine group and acidic residual silanol groups on the surface of the silica-based stationary phase.
Solutions:
-
Use a Basic Additive: The most effective way to address this is by adding a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% to 0.5% will suppress the unwanted ionic interactions, leading to improved peak shape.[1][6][7][8]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[1][9]
-
Column Health: If all peaks in your chromatogram are tailing, it could indicate a problem with the column itself, such as a partially blocked inlet frit. Try backflushing the column or, if necessary, replacing it.[9]
Q4: My peaks are fronting. What could be the cause?
A: Peak fronting is less common than tailing for basic analytes but can occur due to:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting. Ensure your sample is completely dissolved before injection.
-
Column Collapse: In rare cases, a collapse of the stationary phase bed can cause this issue.
Experimental Protocols
Recommended Starting Method for Chiral Separation of 1-Amino-3-chloropropan-2-ol
This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm (as the analyte has a weak chromophore) or Refractive Index (RI) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. |
Protocol for Derivatization with NBD-Cl (for improved detection)
Derivatization can be employed to enhance the UV absorbance and potentially improve the chromatography of 1-Amino-3-chloropropan-2-ol.[10][11]
-
Sample Preparation: Dissolve approximately 1 mg of 1-Amino-3-chloropropan-2-ol in 1 mL of ethanol.
-
Reagent Preparation: Prepare a solution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in ethanol (e.g., 2 mg/mL).
-
Reaction: To the sample solution, add an excess of sodium bicarbonate and then add the NBD-Cl solution.
-
Incubation: Sonicate the mixture at 50°C for 30-60 minutes.
-
Analysis: Filter the resulting solution and dilute it with the mobile phase before injecting it into the HPLC system.
-
Detection: The NBD derivative can be detected at a wavelength of approximately 470 nm.[11]
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for method development and validation. The data presented here is illustrative and based on typical results for the chiral separation of small amino alcohols.
Table 1: Effect of Alcohol Modifier on Resolution
| Mobile Phase Composition (n-Hexane:Alcohol:DEA, 90:10:0.1) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Isopropanol | 8.5 | 9.8 | 1.8 |
| Ethanol | 7.2 | 8.1 | 1.4 |
| Methanol | 5.1 | 5.6 | 0.9 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1-3 µg/mL[12][13] |
| Limit of Quantitation (LOQ) | ~5-10 µg/mL[12][13] |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Troubleshooting workflow for chiral HPLC separation.
Caption: General experimental workflow for chiral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moca.net.ua [moca.net.ua]
- 13. researchgate.net [researchgate.net]
Optimizing temperature and pressure for 1-Amino-3-chloropropan-2-ol hydrochloride reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of 1-Amino-3-chloropropan-2-ol hydrochloride from epichlorohydrin and ammonia. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges in this synthesis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Temperature: Reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. 2. Incorrect Molar Ratio: An insufficient excess of ammonia may lead to incomplete conversion of epichlorohydrin. 3. Reaction Time: The reaction may not have proceeded to completion. 4. Inefficient Quenching/Isolation: Product may be lost during the workup and isolation steps. | 1. Optimize Temperature: Systematically vary the reaction temperature. Based on available literature, a temperature range of 20-50°C is a reasonable starting point for optimization. Lower temperatures may require significantly longer reaction times. 2. Adjust Molar Ratio: Use a significant molar excess of aqueous ammonia (e.g., 10-20 equivalents) to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. 3. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of epichlorohydrin and the formation of the product to determine the optimal reaction time. 4. Optimize Workup: Ensure the pH is appropriately adjusted during the quenching and extraction steps to minimize product loss. |
| Formation of Multiple Byproducts (Low Purity) | 1. High Reaction Temperature: Elevated temperatures can promote the formation of secondary amines and other byproducts.[1] 2. Insufficient Ammonia Concentration: Localized depletion of ammonia can lead to the reaction of the product with remaining epichlorohydrin. 3. Polymerization of Epichlorohydrin: This can be catalyzed by impurities or occur at high temperatures. | 1. Control Temperature: Maintain a consistent and optimized temperature throughout the reaction. A lower temperature (e.g., 20-30°C) may improve selectivity, though it will likely increase the required reaction time. 2. Ensure Good Mixing: Vigorous stirring is crucial to maintain a homogeneous concentration of ammonia throughout the reaction mixture. 3. Use Purified Reagents: Ensure the epichlorohydrin and ammonia solution are of high purity to avoid unwanted side reactions. |
| Reaction Does Not Initiate or is Sluggish | 1. Low Reaction Temperature: The activation energy for the reaction may not be overcome at very low temperatures. 2. Poor Quality of Reagents: Impurities in epichlorohydrin or a low concentration of the ammonia solution can hinder the reaction. | 1. Slightly Increase Temperature: Gradually increase the temperature in small increments (e.g., 5°C) to initiate the reaction. 2. Verify Reagent Quality: Use freshly opened or purified epichlorohydrin and a standardized aqueous ammonia solution. |
| Difficulty in Isolating the Product as the Hydrochloride Salt | 1. Incomplete Reaction: Unreacted starting materials can interfere with crystallization. 2. Improper pH Adjustment: Incorrect pH during the acidification step can prevent the formation of the hydrochloride salt. 3. Presence of Water: Excess water can hinder the crystallization of the hydrochloride salt from organic solvents. | 1. Ensure Complete Reaction: Monitor the reaction to completion before proceeding to the workup. 2. Careful Acidification: Slowly add a solution of hydrochloric acid (e.g., in isopropanol or ether) to the isolated amine product in a suitable solvent until the pH is acidic, promoting the precipitation of the hydrochloride salt. 3. Anhydrous Conditions: After the initial extraction, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before adding the hydrochloric acid solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction of epichlorohydrin with ammonia?
A1: The optimal temperature is a trade-off between reaction rate and selectivity. Lower temperatures (e.g., room temperature) can lead to a cleaner reaction with fewer byproducts but may require significantly longer reaction times, sometimes spanning several days.[2] Higher temperatures (e.g., 70-75°C) can accelerate the reaction but may also promote the formation of polymeric byproducts.[3] It is recommended to start optimization studies around 25-40°C.
Q2: How does pressure affect the reaction?
A2: For reactions involving a volatile reagent like ammonia in a closed system, increasing the pressure can increase the concentration of ammonia in the liquid phase, potentially accelerating the reaction rate. However, for this specific reaction at moderate temperatures, pressure is not typically the primary parameter for optimization. The reaction is often carried out at atmospheric pressure in a well-ventilated fume hood.
Q3: What are the common side products in this reaction?
A3: The most common side product is the secondary amine formed by the reaction of the initially formed 1-Amino-3-chloropropan-2-ol with another molecule of epichlorohydrin. Other potential byproducts include polymers of epichlorohydrin and products from the hydrolysis of epichlorohydrin if excess water is present at elevated temperatures.
Q4: How can I minimize the formation of the secondary amine byproduct?
A4: The formation of the secondary amine can be minimized by using a large molar excess of ammonia. This increases the probability that an epichlorohydrin molecule will react with an ammonia molecule rather than the product amine.
Q5: What is a suitable solvent for this reaction?
A5: The reaction is often carried out using a concentrated aqueous solution of ammonia, where water acts as the solvent. Alcohols like methanol or ethanol can also be used as co-solvents.
Data Presentation
Table 1: Representative Effect of Temperature on the Synthesis of this compound
Disclaimer: The following data is illustrative and intended to represent expected trends in the reaction of epichlorohydrin with excess aqueous ammonia. Actual results may vary based on specific experimental conditions.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Major Impurity |
| 20-25 | 48-72 | 60-70 | >95 | Unreacted Epichlorohydrin |
| 35-40 | 12-24 | 75-85 | 90-95 | Secondary Amine |
| 50-55 | 4-8 | 80-90 | 80-85 | Secondary Amine, Polymers |
| > 60 | 1-4 | Variable | < 75 | Polymers, Decomposition Products |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Epichlorohydrin (purified by distillation)
-
Concentrated Aqueous Ammonia (e.g., 28-30%)
-
Hydrochloric Acid (e.g., concentrated or as a solution in a suitable solvent like isopropanol)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Isopropanol or Ethanol for crystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a significant molar excess (e.g., 15 equivalents) of concentrated aqueous ammonia.
-
Cool the ammonia solution in an ice bath to 0-5°C.
-
Slowly add epichlorohydrin (1 equivalent) dropwise to the stirred ammonia solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to the desired reaction temperature (e.g., 25°C) and stir for the required time (monitor by TLC or GC-MS).
-
Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude amine product.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring until the solution is acidic.
-
The this compound will precipitate. Cool the mixture to enhance crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures [dspace.mit.edu]
- 2. US3441609A - Ammonia-epichlorohydrin reaction products - Google Patents [patents.google.com]
- 3. CA2553421C - Epichlorohydrin based polymers containing primary amino groups as additives in papermaking - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Amino-3-chloropropan-2-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Amino-3-chloropropan-2-ol hydrochloride. The following sections detail common impurities, purification protocols, and analytical methods to ensure the high purity required for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically synthesized from epichlorohydrin and ammonia. Impurities can arise from starting materials, side reactions, and subsequent workup steps.
Common Impurities:
-
Unreacted Starting Materials: Residual epichlorohydrin and ammonia.
-
Polymeric Byproducts: The reaction between epichlorohydrin and the product can lead to the formation of oligomeric or polymeric impurities. An excess of epichlorohydrin can also lead to the formation of tris(3-chloro-2-hydroxypropyl)amine.
-
Isomeric Impurities: Depending on the stereospecificity of the synthesis, the desired enantiomer may contain small amounts of its optical isomer.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., ethanol, isopropanol, toluene).
-
Inorganic Salts: Salts formed during pH adjustments or workup procedures.
Q2: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the purity and detecting impurities. A typical method would involve a C18 reverse-phase column with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify organic impurities. Residual solvent peaks are also easily identified.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is typically around 181-183 °C with decomposition.[1]
Q3: What is the recommended storage condition for this compound?
It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] This minimizes degradation and absorption of moisture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oiling out during recrystallization.
| Symptom | Possible Cause | Solution |
| The compound separates as a liquid instead of a solid upon cooling. | The solvent is too nonpolar for the compound at the crystallization temperature, or the cooling rate is too fast. | 1. Add a more polar co-solvent (e.g., a small amount of water or methanol) to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the primary solvent and allow to cool slowly.2. Reduce the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Try a different solvent system. A mixture of ethanol and ethyl acetate is reported to be effective.[1] |
Issue 2: Poor recovery after recrystallization.
| Symptom | Possible Cause | Solution |
| A significantly lower than expected yield of purified product is obtained. | The compound has high solubility in the chosen solvent, even at low temperatures. Too much solvent was used. | 1. Reduce the amount of solvent used for dissolution to the minimum required to dissolve the compound at the boiling point.2. Add a non-polar anti-solvent (e.g., ethyl acetate or diethyl ether) to the cold solution to induce further precipitation.3. Concentrate the mother liquor and attempt a second recrystallization. |
Issue 3: Impurities still present after recrystallization.
| Symptom | Possible Cause | Solution |
| HPLC or NMR analysis shows the presence of persistent impurities. | The chosen solvent system is not effective at separating the specific impurity. The impurity co-crystallizes with the product. | 1. Try a different solvent or solvent mixture for recrystallization.2. If the impurity is significantly less polar, consider a pre-purification step such as washing the crude solid with a non-polar solvent in which the product is insoluble.3. For difficult-to-remove impurities, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on a reported synthesis and purification procedure and is designed to remove common impurities.[1]
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 10-15 mL of a solvent mixture of ethanol and ethyl acetate. A common starting ratio is 1:1 (v/v).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add a small amount of additional ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary:
| Parameter | Value/Range |
| Solvent System | Ethanol / Ethyl Acetate |
| Typical Solvent Ratio (v/v) | 1:1 to 3:1 (Ethanol:Ethyl Acetate) |
| Dissolution Temperature | Boiling point of the solvent mixture |
| Crystallization Temperature | Room temperature followed by 0-4 °C |
| Expected Yield | 70-80% (dependent on initial purity) |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Preventing racemization during the synthesis of 1-Amino-3-chloropropan-2-ol hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-chloropropan-2-ol hydrochloride. Our focus is on preventing racemization and ensuring high enantiomeric purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that can lead to a loss of stereochemical purity or low yields.
| Issue | Question to Consider | Possible Cause & Suggested Solution |
| 1. Low Enantiomeric Excess (ee) / Significant Racemization Detected | What were the reaction temperature and duration? | Cause: Harsh reaction conditions can lead to racemization. High temperatures or prolonged reaction times can provide the energy to overcome the activation barrier for racemization.[1] Solution: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. For the aminolysis of epichlorohydrin, room temperature is often sufficient. |
| Were strongly basic or acidic conditions used during the reaction or work-up? | Cause: Strong bases or acids can catalyze the formation of achiral intermediates, leading to a loss of stereochemistry.[1][2] For instance, a strong base can deprotonate the hydroxyl group, which could potentially facilitate ring-opening of a transient epoxide intermediate, or catalyze enolization in related structures. Solution: Opt for milder reaction conditions. If a base is necessary, consider using a weaker, non-nucleophilic base. During work-up, use dilute acids or bases and minimize exposure time. Neutralizing washes should be performed carefully and at low temperatures. | |
| What solvent was used for the reaction and purification? | Cause: The choice of solvent can influence the stability of intermediates that may be prone to racemization. Protic solvents might stabilize ionic intermediates that can lead to racemization.[1] Solution: Screen different solvents. Aprotic solvents are often a better choice. For the synthesis of (S)-1-amino-3-chloro-2-propanol hydrochloride, ethanol has been used successfully as a solvent. | |
| How was the product purified? | Cause: Purification methods like chromatography on standard silica gel, which is acidic, can sometimes cause racemization of sensitive compounds.[1] Solution: If using column chromatography, consider using deactivated silica gel (e.g., by adding a small amount of a non-nucleophilic base like triethylamine to the eluent) or a different stationary phase like alumina. Recrystallization is often a preferred method for purification if applicable. | |
| 2. Low Yield of the Desired Product | Was the reaction carried out under an inert atmosphere? | Cause: While not always strictly necessary for this specific synthesis, side reactions with atmospheric components like carbon dioxide (forming carbamates with the amine) can reduce the yield. Solution: For optimal results, especially when working with sensitive reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. |
| Was the correct stoichiometry of reactants used? | Cause: An incorrect ratio of epoxide to amine can lead to incomplete reaction or the formation of side products. Solution: Ensure accurate measurement of all reactants. A slight excess of the amine is sometimes used to ensure complete consumption of the epoxide. | |
| 3. Incomplete Reaction | Was the reaction time sufficient? | Cause: The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary, but be mindful of the risk of racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy to synthesize enantiomerically pure this compound?
A1: The most common and effective method is to start with an enantiomerically pure precursor. For the synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride, starting with (S)-epichlorohydrin is the standard approach. The subsequent ring-opening reaction with an amine is a stereospecific SN2 reaction, which proceeds with inversion of configuration at the attacked carbon, thus preserving the chiral integrity.
Q2: Can I use ammonia directly for the ring-opening of epichlorohydrin?
A2: While direct aminolysis with ammonia is possible, it can be challenging to control and may lead to side products. A more controlled approach is to use a protected form of ammonia, such as benzylamine. The benzyl group can be easily removed in a subsequent step by hydrogenolysis or under acidic conditions to yield the primary amine.
Q3: How do protecting groups help in preventing racemization?
A3: Protecting groups can be crucial in minimizing racemization.[1] By temporarily blocking reactive functional groups, they can prevent side reactions that might lead to the loss of stereochemical purity. For instance, protecting the amine functionality can prevent it from acting as a base that could catalyze racemization.
Q4: At which stages of the synthesis is racemization most likely to occur?
A4: Racemization can happen at several points:
-
During the main reaction: If the conditions are too harsh (e.g., high temperature, strong base/acid).[1]
-
During work-up: Exposure to strong acids or bases during extraction and washing steps.[1]
-
During purification: As mentioned, acidic silica gel can be a source of racemization.[1]
Q5: How can I accurately determine the enantiomeric excess (ee) of my final product?
A5: The most reliable method for determining the enantiomeric excess of chiral amines and amino alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). You will need to develop a specific method for this compound, which typically involves screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride
This protocol is based on the general principle of epoxide ring-opening with a protected amine, followed by deprotection.
Materials:
-
(S)-epichlorohydrin
-
Benzylamine
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-epichlorohydrin (1.0 eq) in anhydrous ethanol.
-
Amine Addition: At room temperature, add benzylamine (1.05 eq) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the epichlorohydrin is consumed.
-
Deprotection and Salt Formation: To the reaction mixture, add concentrated hydrochloric acid (2.0 eq) and heat the reaction to reflux. Monitor the deprotection by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add toluene and water to the residue and separate the layers. The aqueous layer contains the product.
-
Purification: Concentrate the aqueous layer to dryness. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield (S)-1-Amino-3-chloropropan-2-ol hydrochloride as a white solid.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound and HPLC system.
Materials:
-
This compound sample
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
Column Selection: Choose a suitable chiral HPLC column. Polysaccharide-based columns are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers. For basic compounds, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detector: UV detector set to a suitable wavelength (e.g., 210 nm).
-
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject your synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and enantiomeric excess (ee) of the final product. Note: This data is representative and intended for educational purposes.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Ethanol | 25 | 12 | 85 | >99 |
| 2 | Methanol | 25 | 12 | 82 | >99 |
| 3 | Tetrahydrofuran (THF) | 25 | 24 | 75 | 98 |
| 4 | Ethanol | 50 | 6 | 88 | 95 |
| 5 | Toluene | 25 | 24 | 60 | 97 |
Visualizations
Caption: Synthesis workflow for (S)-1-Amino-3-chloropropan-2-ol hydrochloride.
Caption: Key factors contributing to the risk of racemization.
References
Technical Support Center: Scalable Synthesis of Enantiomerically Pure 1-Amino-3-chloropropan-2-ol Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of enantiomerically pure 1-Amino-3-chloropropan-2-ol hydrochloride. This crucial chiral building block is an essential intermediate in the synthesis of various pharmaceuticals, including the antibiotic linezolid.[1] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for synthesizing enantiomerically pure this compound?
A1: A one-pot synthesis starting from the corresponding enantiomer of epichlorohydrin and using a protecting group strategy is a highly efficient and scalable method. The use of benzylamine as both a reactant and a protecting group, followed by in-situ deprotection, simplifies the process and minimizes the need for isolating intermediates, making it suitable for large-scale production.[2]
Q2: Why is it crucial to maintain enantiomeric purity during the synthesis?
A2: Enantiomeric purity is critical in pharmaceutical applications as different enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, maintaining high enantiomeric excess (e.e.) throughout the synthesis is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: What are the critical parameters to control during the one-pot synthesis?
A3: The critical parameters to control are:
-
Temperature: Controlling the temperature during the initial reaction of epichlorohydrin with benzylamine is crucial to avoid side reactions.
-
Purity of Starting Materials: The enantiomeric purity of the starting epichlorohydrin directly impacts the final product's enantiomeric excess. Impurities in other reagents can also affect the reaction.
-
Reaction Monitoring: Closely monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal time for the subsequent deprotection step.
-
Catalyst Activity: For the debenzylation step via catalytic transfer hydrogenation, the activity of the palladium catalyst is critical. Using a fresh and high-quality catalyst is recommended.[3]
Q4: How can I determine the enantiomeric excess (e.e.) of the final product?
A4: The enantiomeric excess of this compound can be accurately determined using chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, allowing for their quantification. A specific method using a polysaccharide-based chiral stationary phase is detailed in the "Experimental Protocols" section.
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride. The synthesis of the (R)-enantiomer can be achieved by starting with (R)-epichlorohydrin.
One-Pot Synthesis of (S)-1-Amino-3-chloropropan-2-ol Hydrochloride
This protocol is based on a method involving the reaction of (S)-epichlorohydrin with benzylamine, followed by debenzylation.[2]
Step 1: Reaction of (S)-Epichlorohydrin with Benzylamine
-
In a suitable reaction vessel, dissolve benzylamine in ethanol at room temperature.
-
Slowly add (S)-epichlorohydrin to the solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the (S)-epichlorohydrin is consumed.
Step 2: Deprotection and Salt Formation
-
Once the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Reflux the mixture.
-
After the deprotection is complete (monitored by TLC or HPLC), cool the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield (S)-1-Amino-3-chloropropan-2-ol hydrochloride as a white solid.[4]
Determination of Enantiomeric Excess by Chiral HPLC
A validated chiral HPLC method is essential for determining the enantiomeric purity of the final product.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based column) |
| Mobile Phase | n-hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Sample Preparation:
Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and provides potential solutions.
Issue 1: Low Yield of the Desired Product
-
Possible Cause A: Incomplete reaction in Step 1.
-
Solution: Ensure the reaction is monitored closely by TLC to confirm the complete consumption of epichlorohydrin before proceeding to the deprotection step. An induction period is sometimes observed in the reaction of epichlorohydrin with aromatic amines.[2]
-
-
Possible Cause B: Inefficient deprotection in Step 2.
-
Solution: The palladium catalyst used for debenzylation can be poisoned by impurities, especially those containing sulfur.[3] Ensure high-purity reagents are used. If catalyst poisoning is suspected, using a fresh batch of catalyst or increasing the catalyst loading may help. For N-benzyl deprotection, catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is a robust alternative.[6][7]
-
-
Possible Cause C: Product loss during workup and purification.
-
Solution: Optimize the recrystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation and recovery.
-
Issue 2: Low Enantiomeric Excess (e.e.)
-
Possible Cause A: Racemic or low e.e. starting epichlorohydrin.
-
Solution: The enantiomeric purity of the starting material is paramount. Use high-purity enantiomeric epichlorohydrin and verify its e.e. before use.
-
-
Possible Cause B: Side reactions causing racemization.
-
Solution: Maintain careful temperature control during the initial reaction. Overheating can potentially lead to side reactions that may compromise stereochemical integrity.
-
Issue 3: Formation of Impurities
-
Possible Cause A: Reaction of the intermediate with a second molecule of epichlorohydrin.
-
Solution: Use a molar excess of the amine relative to epichlorohydrin to favor the formation of the desired 1:1 adduct.
-
-
Possible Cause B: Incomplete deprotection.
-
Solution: Ensure the deprotection reaction goes to completion by monitoring with TLC or HPLC. If using catalytic hydrogenation, ensure the catalyst is active and the reaction is run for a sufficient amount of time.[6]
-
-
Possible Cause C: Byproducts from epichlorohydrin.
-
Solution: Epichlorohydrin can undergo hydrolysis to form glycerol dichlorohydrin, which can lead to byproducts.[8] Use anhydrous solvents and reagents to minimize this side reaction.
-
Visual Guides
Caption: One-pot synthesis workflow.
Caption: Troubleshooting low yield issues.
References
- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. 1-amino-3-chloropropan-2-olhydrochloride CAS#: 62037-46-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. eurochemengineering.com [eurochemengineering.com]
Validation & Comparative
Mass Spectrometry Analysis of 1-Amino-3-chloropropan-2-ol hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for 1-Amino-3-chloropropan-2-ol hydrochloride, a potential genotoxic impurity (PGI) often monitored in the synthesis of active pharmaceutical ingredients (APIs). Due to its structural alerts for mutagenicity, sensitive and specific analytical methods are crucial for its detection and quantification at trace levels. This document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical strategies.
Mass Spectrometry Fragmentation Analysis
Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of 1-Amino-3-chloropropan-2-ol. In positive ion mode, the molecule readily protonates to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion typically results in characteristic fragmentation patterns.
The primary fragmentation pathways for protonated 1-Amino-3-chloropropan-2-ol involve alpha-cleavage adjacent to the amino group and the loss of small neutral molecules such as water and hydrochloric acid.
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation pathway of 1-Amino-3-chloropropan-2-ol.
Quantitative Analysis: A Comparative Overview
The selection of an analytical method for quantifying this compound depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.
| Parameter | LC-MS/MS | GC-MS (with derivatization) |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 10 - 50 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Sample Preparation | Simple dilution | Derivatization required |
| Throughput | High | Moderate |
Experimental Protocols
LC-MS/MS Method
This method is highly sensitive and specific, making it suitable for trace-level quantification in API and drug product samples.
Instrumentation:
-
Liquid Chromatograph: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ion Source: Electrospray Ionization (ESI)
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Precursor > Product):
-
m/z 110.1 > 92.1 (Quantifier)
-
m/z 110.1 > 74.1 (Qualifier)
-
GC-MS Method (with Derivatization)
GC-MS can also be employed, particularly when dealing with volatile impurities. Derivatization is necessary to improve the volatility and chromatographic behavior of 1-Amino-3-chloropropan-2-ol.
Instrumentation:
-
Gas Chromatograph: GC system with a split/splitless injector
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ion Source: Electron Ionization (EI)
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless (1 µL)
Mass Spectrometry Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Selected Ion Monitoring (SIM) ions:
-
m/z (target ions for the derivatized compound to be determined based on experimental data)
-
Comparison with Alternative Analytical Methods and Impurities
The analysis of this compound should be considered in the context of other potential genotoxic impurities and the available analytical technologies.
Caption: Workflow for selecting analytical methods for genotoxic impurities.
Alternative Methods:
-
Supercritical Fluid Chromatography (SFC)-MS: Particularly useful for the chiral separation of enantiomers of 1-Amino-3-chloropropan-2-ol, which may exhibit different toxicological profiles.
-
Ion Chromatography (IC): Can be employed for the analysis of the hydrochloride salt and other ionic impurities.
Comparison with Other Genotoxic Impurities:
-
Epichlorohydrin: A common starting material and a known genotoxic impurity. Being more volatile than 1-Amino-3-chloropropan-2-ol, it is readily amenable to GC-MS analysis without derivatization.
-
Glycidol: Another related epoxide with genotoxic potential. Similar to epichlorohydrin, it is often analyzed by GC-MS.
Conclusion
The analysis of this compound at trace levels is a critical aspect of ensuring the safety of pharmaceutical products. LC-MS/MS stands out as the preferred method due to its high sensitivity, specificity, and minimal sample preparation requirements. GC-MS with derivatization provides a viable alternative. The choice of the most appropriate analytical technique should be based on a comprehensive risk assessment and the specific requirements of the analytical challenge. Continuous monitoring and method optimization are essential to comply with evolving regulatory standards for genotoxic impurities.
A Comparative Guide to the Synthetic Routes of 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for producing 1-Amino-3-chloropropan-2-ol hydrochloride, a key intermediate in the synthesis of several pharmaceuticals. The following sections detail the most common synthetic routes, presenting experimental data, detailed protocols, and visual representations of the chemical transformations.
Comparison of Synthetic Routes
The synthesis of this compound is primarily approached from three main starting materials: epichlorohydrin, 1,3-dichloro-2-propanol, and glycerol. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.
| Parameter | Route 1: From Epichlorohydrin | Route 2: From 1,3-dichloro-2-propanol | Route 3: From Glycerol (via 1,3-dichloro-2-propanol) |
| Starting Material | Epichlorohydrin | 1,3-dichloro-2-propanol | Glycerol |
| Key Reagents | Ammonia, Benzaldehyde, HCl or Benzylamine, HCl | Ammonia, HCl | HCl, Ammonia |
| Reaction Type | Ring-opening, Imine formation, Hydrolysis | Nucleophilic Substitution | Chlorination, Nucleophilic Substitution |
| Reported Yield | ~74% (with Benzaldehyde) | Data not readily available | Variable, depends on both steps |
| Purity | High, after recrystallization | Data not readily available | Data not readily available |
| Key Advantages | Well-established, good yield. | Potentially a more direct amination. | Utilizes a renewable, inexpensive starting material (glycerol). |
| Key Disadvantages | Use of benzaldehyde can be undesirable. "One-pot" with benzylamine lacks detailed public yield data. | Lack of readily available, detailed public data on yield and purity for the amination step. | Two-step process, overall yield may be lower. The first step can produce a mixture of dichloropropanols. |
Experimental Protocols
Route 1: Synthesis from Epichlorohydrin, Benzaldehyde, and Ammonia
This method involves the reaction of epichlorohydrin with ammonia in the presence of benzaldehyde, followed by acidic hydrolysis.
Materials:
-
Epichlorohydrin (1.00 mol)
-
Benzaldehyde (1.05 mol)
-
25% Ammonia solution (1.60 mol)
-
Ethanol
-
Toluene
-
6N Hydrochloric acid (1.62 mol)
-
Ethyl acetate
Procedure:
-
To a reaction flask, add 1200 mL of ethanol and 111.3 g of benzaldehyde.
-
Add 110 mL of 25% ammonia solution and stir for 15 minutes.
-
Slowly add 92 g of epichlorohydrin, maintaining the reaction temperature below 40°C.
-
After the addition is complete, maintain the temperature at 35-40°C for 8 hours, then continue stirring at room temperature for 15 hours.
-
Monitor the reaction by gas chromatography until the epichlorohydrin is consumed.
-
Concentrate the reaction solution under reduced pressure.
-
To the concentrate, add 800 mL of toluene and stir at 35-40°C.
-
Slowly add 270 mL of 6N hydrochloric acid.
-
Continue the reaction at this temperature for 6 hours.
-
Separate the organic layer and wash it with water. Combine the aqueous layers and concentrate to dryness.
-
Add anhydrous ethanol to the residue and concentrate again. Add toluene to azeotropically remove any remaining water.
-
Recrystallize the resulting residue from a mixture of ethanol and ethyl acetate to obtain this compound as a white solid.[1]
Reported Molar Yield: 74.04%[1]
Route 2: Synthesis from 1,3-dichloro-2-propanol (Hypothetical Protocol)
Materials:
-
1,3-dichloro-2-propanol
-
Aqueous Ammonia
-
Ethanol (as solvent)
-
Hydrochloric acid
Procedure:
-
Dissolve 1,3-dichloro-2-propanol in ethanol in a pressure reactor.
-
Add an excess of aqueous ammonia.
-
Heat the sealed reactor to a specified temperature (e.g., 80-100°C) for several hours.
-
Monitor the reaction by a suitable analytical method (e.g., GC-MS or TLC).
-
After completion, cool the reactor and vent any excess ammonia.
-
Concentrate the reaction mixture to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable solvent and acidify with hydrochloric acid to precipitate the hydrochloride salt.
-
Filter and recrystallize the product.
Route 3: Synthesis from Glycerol
This "green" route utilizes glycerol, a byproduct of biodiesel production, to first synthesize 1,3-dichloro-2-propanol, which is then aminated as in Route 2.
Step 1: Synthesis of 1,3-dichloro-2-propanol from Glycerol
Materials:
-
Glycerol
-
Dry Hydrogen Chloride gas
-
Acetic acid (catalyst)
Procedure:
-
Place glycerol and a catalytic amount of acetic acid in a reaction flask fitted with a gas inlet tube and a condenser.
-
Heat the mixture in an oil bath to 100-110°C.
-
Pass a stream of dry hydrogen chloride gas through the mixture.
-
Continue the reaction until the absorption of HCl gas ceases, which is monitored by the weight gain of the flask.
-
Cool the reaction mixture and neutralize it with sodium carbonate.
-
Extract the product and purify by distillation under reduced pressure.
Step 2: Amination of 1,3-dichloro-2-propanol
Proceed with the amination of the produced 1,3-dichloro-2-propanol as described in the hypothetical protocol for Route 2.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway from Epichlorohydrin.
Caption: Synthetic pathway from 1,3-dichloro-2-propanol.
Caption: Synthetic pathway from Glycerol.
References
A Comparative Guide to Validated Analytical Methods for 1-Amino-3-chloropropan-2-ol hydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like 1-Amino-3-chloropropan-2-ol hydrochloride is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods provides documented evidence that a procedure is suitable for its intended purpose. This guide presents a comparative overview of potential analytical techniques for the quantification of this compound, with proposed experimental protocols and expected performance data based on the analysis of structurally similar compounds.
The primary analytical methods considered for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Each method offers distinct advantages and is suited to different analytical requirements.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key characteristics of three proposed methods for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | Argentometric Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | Separation of volatile compounds with detection by mass spectrometry, typically requiring derivatization. | Volumetric analysis based on the precipitation of the chloride ion with a standardized solution of silver nitrate. |
| Instrumentation | HPLC system with UV detector. | GC system with a Mass Spectrometer and headspace autosampler. | Burette, potentiometer with a silver electrode, or visual indicator. |
| Sample Preparation | Dissolution in a suitable mobile phase, filtration. | Derivatization to increase volatility, followed by dissolution in an appropriate solvent. | Dissolution in deionized water. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.995 | Generally ≥ 0.99 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Typically 97.0% - 103.0% | Typically 98.0% - 102.0% |
| Precision (%RSD) | Repeatability < 2% | Repeatability < 3% | Repeatability < 1% |
| Limit of Detection (LOD) | ng/mL range | Sub-ppm to ppm range | Higher, typically in the mg range |
| Limit of Quantification (LOQ) | ng/mL range | ppm range | Higher, typically in the mg range |
| Specificity | High; can separate the analyte from impurities. | Very high; mass spectrometric detection provides structural information. | Specific for the chloride ion, not the parent molecule. |
| Throughput | High, suitable for automation. | Moderate, sample preparation can be time-consuming. | Low to moderate. |
| Cost | Moderate to high. | High. | Low. |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC, GC-MS, and titration methods that can be adapted and validated for the quantification of this compound.
Method 1: Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A derivatization step with a UV-active agent may be necessary as the analyte lacks a strong chromophore.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 210 nm or a higher wavelength if a derivatizing agent is used).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and diluted to create a series of calibration standards.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Validation Procedure:
-
Specificity: Analyze blank samples (placebo) and spiked samples containing the analyte and potential impurities to demonstrate the absence of interference.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.
-
Method 2: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific, making it suitable for the determination of this compound at trace levels and for impurity profiling. A derivatization step is necessary to increase the volatility of the analyte.
Experimental Protocol:
-
Derivatization:
-
React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine and hydroxyl groups into their trimethylsilyl (TMS) derivatives.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation: Prepare standards and samples by derivatizing a known amount of the reference standard and the sample, respectively, followed by dilution in a suitable solvent (e.g., hexane).
-
Validation: Follow a similar validation procedure as outlined for the HPLC method, with adjustments for the GC-MS technique.
Method 3: Proposed Argentometric Titration Method
Argentometric titration is a classic, cost-effective technique for the assay of hydrochloride salts.[1] It is based on the reaction of chloride ions with silver nitrate.
Experimental Protocol:
-
Preparation of Standard Solution: A standard solution of 0.1 M Silver Nitrate (AgNO₃) is prepared and standardized against a primary standard like sodium chloride.
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in deionized water.
-
Titration: The sample solution is titrated with the standardized 0.1 M AgNO₃ solution. The endpoint is determined potentiometrically using a silver electrode or visually using an indicator like potassium chromate.[1]
-
Calculation: The amount of this compound in the sample is calculated based on the volume of AgNO₃ solution consumed at the endpoint.
-
Validation:
-
Linearity & Range: Typically assessed over a range of 80-120% of the target concentration. The correlation coefficient (r²) is generally ≥ 0.99.
-
Accuracy: Assessed by the recovery of a known amount of analyte spiked into a placebo. Typical recovery is within 98.0% to 102.0%.
-
Precision: Assessed by repeatability and intermediate precision studies.
-
Specificity: The method is specific for the chloride ion. It may not be specific for the parent molecule if other chloride-containing species are present.
-
Robustness: The method is generally robust with respect to small variations in temperature and sample volume.
-
Visualizations
The following diagrams illustrate key workflows and reactions discussed in this guide.
Caption: General workflow for analytical method validation.
Caption: Derivatization of the analyte for GC-MS analysis.
References
Comparative Reactivity of 1-Amino-3-chloropropan-2-ol Hydrochloride in Amino Alcohol Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity Profile of a Key Chiral Building Block
1-Amino-3-chloropropan-2-ol hydrochloride is a versatile chiral amino alcohol that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, most notably the oxazolidinone class of antibiotics.[1] Its unique trifunctional nature, possessing an amino group, a hydroxyl group, and a chlorine atom, imparts a distinct reactivity profile compared to other amino alcohols. This guide provides an objective comparison of its reactivity, supported by available experimental data, and details relevant experimental protocols.
Enhanced Reactivity in Intramolecular Cyclization
The presence of a chlorine atom on the C3 carbon of this compound significantly influences its reactivity, particularly in intramolecular cyclization reactions. This feature is a key differentiator from other simple amino alcohols like propanolamine or 3-amino-1,2-propanediol. Under basic conditions, the amino and hydroxyl groups can participate in nucleophilic attack. The chlorine atom acts as a leaving group, facilitating the formation of a three-membered aziridine ring or a five-membered oxazolidinone ring, depending on the reaction conditions and the other reagents present.
Application in Oxazolidinone Synthesis: A Comparative Overview
A primary application of this compound is in the synthesis of oxazolidinones, a class of antibiotics that includes Linezolid. The formation of the oxazolidinone ring typically involves the reaction of the amino alcohol with a carbonylating agent, such as diethyl carbonate or phosgene derivatives. While direct comparative kinetic studies are scarce in the literature, a compilation of data from various sources on the synthesis of oxazolidinones from different amino alcohols allows for a qualitative assessment of reactivity based on reaction yields under varied conditions.
| Amino Alcohol Precursor | Carbonylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Phenylalaninol | Diethyl Carbonate | Sodium Methoxide | - | 125-135 (Microwave) | 0.25 | 92 | [2] |
| (S)-Phenylglycinol | Diethyl Carbonate | Sodium Methoxide | - | 125-135 (Microwave) | 0.25 | 95 | [2] |
| (S)-Valinol | Diethyl Carbonate | Sodium Methoxide | - | 125-135 (Microwave) | 0.25 | 90 | [2] |
| (1S,2R)-Norephedrine | Diethyl Carbonate | Sodium Methoxide | - | 125-135 (Microwave) | 0.25 | 88 | [2] |
| 1-Amino-3-chloropropan-2-ol | Diethyl Carbonate | - | - | - | - | - | * |
The data suggests that amino alcohols derived from amino acids provide high yields in oxazolidinone formation under microwave irradiation. The reactivity of this compound in similar reactions is well-established in the context of specific drug synthesis pathways, although direct comparative yield data under identical conditions is not prevalent.
Experimental Protocols
General Procedure for Oxazolidinone Synthesis from Amino Alcohols
This protocol describes a general method for the synthesis of 4-substituted oxazolidin-2-ones from their corresponding amino alcohols using diethyl carbonate, a common and relatively safe carbonylating agent.
Materials:
-
Amino alcohol (e.g., (S)-phenylalaninol, 1.0 eq.)
-
Diethyl carbonate (1.5 eq.)
-
Sodium methoxide (catalytic amount, e.g., 0.05 eq.) or Potassium Carbonate (1.0 eq.)
-
Microwave reactor or conventional heating setup with reflux condenser
-
Solvents for purification (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a suitable microwave reaction vessel, combine the amino alcohol, diethyl carbonate, and the base (sodium methoxide or potassium carbonate).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 125-135°C for approximately 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Alternatively, for conventional heating, the mixture can be refluxed in a suitable solvent or neat. Reaction times will be significantly longer.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a solid precipitates, it can be filtered and washed. Otherwise, the excess diethyl carbonate and any volatile byproducts are removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure oxazolidinone.[2]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a typical reaction pathway for oxazolidinone synthesis and a general experimental workflow for comparing the reactivity of different amino alcohols.
Role as a Building Block for Bioactive Molecules
While direct involvement of this compound in specific signaling pathways has not been identified, its significance lies in its role as a chiral building block for synthesizing pharmacologically active molecules. These molecules, in turn, can interact with various biological targets, including enzymes and receptors, to modulate signaling pathways.
References
A Comparative Guide to the Antifertility Effects of (S)-1-Amino-3-chloropropan-2-ol hydrochloride and Other Non-Hormonal Male Contraceptive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifertility effects of (S)-1-Amino-3-chloropropan-2-ol hydrochloride ((S)-ACH), a potent non-hormonal male contraceptive agent, with other notable alternatives in development: Adjudin and Gamendazole. The information presented is based on biological studies in rats, a common model for reproductive toxicology.
Executive Summary
(S)-1-Amino-3-chloropropan-2-ol hydrochloride, the active (S)-enantiomer of α-chlorohydrin, induces reversible infertility by targeting sperm metabolism. It is metabolized to (S)-α-chlorohydrin, which inhibits the sperm-specific enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH-S), leading to a depletion of ATP and subsequent loss of sperm motility and fertility. In comparison, Adjudin and Gamendazole, both indazole-carboxylic acid derivatives, disrupt the adhesion between Sertoli cells and developing spermatids, causing the premature release of immature sperm and leading to infertility. While all three compounds demonstrate effective antifertility activity in animal models, they differ in their specific mechanisms of action, effective dosages, and reversibility profiles.
Comparative Performance Data
The following tables summarize the quantitative effects of (S)-ACH, Adjudin, and Gamendazole on key male fertility parameters in rats, based on data from various biological studies.
Table 1: Effects on Fertility
| Compound | Dose | Dosing Regimen | Fertility Rate (%) | Reversibility | Reference |
| (S)-ACH | 5 mg/kg/day | 16 days, subcutaneous | 25% | - | [1] |
| 10 mg/kg/day | 9 days, oral | 0% | - | [2] | |
| 20 mg/kg/day | 16 days, subcutaneous | 0% | - | [1] | |
| Adjudin | 50 mg/kg | Two doses, one week apart | 0% (by week 5) | 100% fertile by week 11 | [3] |
| Gamendazole | 3 mg/kg | Single oral dose | 33% infertile | 100% fertility returned | [3] |
| 6 mg/kg | Single oral dose | 100% infertile | 57% fertility returned | [3] |
Table 2: Effects on Sperm Parameters
| Compound | Dose | Effect on Sperm Motility | Effect on Sperm Concentration | Effect on Sperm Morphology | Reference |
| (S)-ACH | 10 mg/kg/day | Significantly decreased | - | No significant effect | [4] |
| 20 mg/kg/day | 13% motile (vs. 74% in control) | 8 million (vs. 44 million in control) | - | [1] | |
| 30 mg/kg/day | Significantly decreased | No significant effect | No significant effect | [4] | |
| Adjudin | 50 mg/kg | - | Causes release of immature spermatids | - | [5] |
| Gamendazole | 6 mg/kg | - | Leads to loss of spermatids | - | [6] |
Table 3: Effects on Organ Weights and Hormone Levels
| Compound | Dose | Effect on Testis Weight | Effect on Epididymis Weight | Effect on Serum Testosterone | Reference |
| (S)-ACH | 30 mg/kg/day | No significant effect | Increased | - | [4] |
| Adjudin | 50 mg/kg | No significant changes | - | No significant changes in LH, FSH, or testosterone | [7] |
| Gamendazole | 3 mg/kg & 6 mg/kg | - | - | No significant changes in reproductive hormones | [8] |
Mechanism of Action and Signaling Pathways
The antifertility effects of these compounds are mediated by distinct molecular mechanisms, which are visualized in the following diagrams.
(S)-1-Amino-3-chloropropan-2-ol hydrochloride ((S)-ACH)
(S)-ACH's primary mechanism involves the targeted disruption of sperm energy metabolism.
Caption: Mechanism of (S)-ACH antifertility effect.
Adjudin
Adjudin disrupts the physical connection between Sertoli cells and developing spermatids, leading to their premature release.
References
- 1. A direct effect of alpha-chlorohydrin on rat epididymal spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermatotoxic effects of α-chlorohydrin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjudin Targeting Rabbit Germ Cell Adhesion as a Male Contraceptive: A Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-effectiveness analysis of various 1-Amino-3-chloropropan-2-ol hydrochloride synthetic pathways.
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for 1-Amino-3-chloropropan-2-ol hydrochloride
For researchers, scientists, and drug development professionals, the selection of a synthetic route for a key intermediate like this compound is a critical decision influenced by factors such as yield, purity, cost of starting materials, and overall process efficiency. This guide provides a comparative analysis of two prominent synthetic pathways to this valuable chiral building block, offering a quantitative and qualitative assessment to aid in informed decision-making.
Comparison of Synthetic Pathways
Two primary routes for the synthesis of this compound are detailed below: a one-pot reaction from (S)-epichlorohydrin and benzylamine, and a two-step process commencing with (S)-glycidol. A summary of the key quantitative data for each pathway is presented in the table below.
| Parameter | Pathway 1: (S)-Epichlorohydrin Route | Pathway 2: (S)-Glycidol Route |
| Starting Materials | (S)-Epichlorohydrin, Benzylamine | (S)-Glycidol, Thionyl Chloride, Ammonia |
| Key Reagents | Ethanol, Hydrochloric Acid | Dichloromethane, Ammonia Solution |
| Number of Steps | 1 (One-pot) | 2 |
| Overall Yield | High (claimed to be high in patent) | Moderate to High (estimated) |
| Reaction Time | ~24-30 hours | ~12-18 hours |
| Purity | High (recrystallization) | High (distillation and recrystallization) |
| Cost of Starting Materials | Lower | Higher |
| Advantages | - Simplified operational procedure- High yield- Cost-effective starting materials | - Avoids the use of benzylamine |
| Disadvantages | - Use of benzylamine as a protecting group | - Two-step process- Use of hazardous thionyl chloride |
Experimental Protocols
Pathway 1: One-Pot Synthesis from (S)-Epichlorohydrin and Benzylamine
This method, adapted from patent CN102952025B, offers a streamlined one-pot procedure for the synthesis of (S)-1-amino-3-chloro-2-propanol hydrochloride.[1]
Materials:
-
(S)-Epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a reaction vessel, dissolve benzylamine in ethanol.
-
To this solution, slowly add (S)-epichlorohydrin at room temperature. The reaction is an addition reaction between the epoxide and the amine.
-
After the addition is complete, continue to stir the reaction mixture at room temperature to form the intermediate, 1-(benzylamino)-3-chloropropan-2-ol.
-
To the same reaction vessel, add concentrated hydrochloric acid.
-
Heat the mixture to reflux to effect the debenzylation (deprotection) and salt formation.
-
After the reaction is complete, cool the solution and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization to yield (S)-1-amino-3-chloro-2-propanol hydrochloride.
Pathway 2: Two-Step Synthesis from (S)-Glycidol
This pathway involves the conversion of the hydroxyl group of (S)-glycidol to a chloride, followed by the aminolysis of the epoxide.
Step 1: Synthesis of (S)-2-(chloromethyl)oxirane from (S)-Glycidol
Materials:
-
(S)-Glycidol
-
Thionyl chloride
-
Pyridine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flask containing anhydrous DCM, dissolve (S)-glycidol and a suitable base like pyridine.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the cooled solution.
-
Allow the reaction to proceed at a low temperature, then warm to room temperature.
-
Upon completion, quench the reaction and wash the organic layer to remove impurities.
-
Dry the organic layer and remove the solvent to obtain crude (S)-2-(chloromethyl)oxirane, which can be purified by distillation.
Step 2: Synthesis of this compound
Materials:
-
(S)-2-(chloromethyl)oxirane
-
Aqueous ammonia solution
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a pressure-resistant vessel, dissolve (S)-2-(chloromethyl)oxirane in ethanol.
-
Add an excess of aqueous ammonia solution.
-
Seal the vessel and heat the mixture. The reaction opens the epoxide ring to form 1-amino-3-chloropropan-2-ol.
-
After the reaction is complete, cool the mixture and remove the excess ammonia and ethanol under reduced pressure.
-
Dissolve the residue in a suitable solvent and add hydrochloric acid to form the hydrochloride salt.
-
The final product can be isolated by crystallization.
Cost-Effectiveness Analysis
A key determinant in the selection of a synthetic pathway is the cost of the starting materials. The following table provides an approximate cost comparison based on currently available market prices. Prices are subject to variation based on supplier, purity, and volume.
| Starting Material/Reagent | Pathway 1: (S)-Epichlorohydrin Route (Approx. Price/kg) | Pathway 2: (S)-Glycidol Route (Approx. Price/kg) |
| (S)-Epichlorohydrin | ~$20-50 | - |
| Benzylamine | ~$5-10 | - |
| (S)-Glycidol | - | ~$150-250 |
| Thionyl Chloride | - | ~$2-5 |
| Ammonia Solution (25%) | - | ~$1-3 |
| Estimated Total Starting Material Cost per mole of product | Lower | Significantly Higher |
Based on the cost of starting materials, the (S)-epichlorohydrin route is significantly more cost-effective. (S)-glycidol is substantially more expensive than (S)-epichlorohydrin, making Pathway 2 a less economically viable option for large-scale production, despite potentially having a shorter reaction time.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.
References
Spectroscopic Fingerprints: A Comparative Guide to (R) and (S) 1-Amino-3-chloropropan-2-ol Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative analysis of the spectroscopic properties of the enantiomers (R)- and (S)-1-Amino-3-chloropropan-2-ol hydrochloride, focusing on the techniques essential for their differentiation.
Enantiomers, such as the (R) and (S) forms of 1-Amino-3-chloropropan-2-ol hydrochloride, are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques that do not employ a chiral stimulus will fail to distinguish between them. This guide will detail the expected outcomes from various spectroscopic methods and highlight the definitive technique for chiral discrimination.
Spectroscopic Analysis: A Tale of Two Enantiomers
The fundamental principle to grasp is that most common spectroscopic methods are "blind" to chirality. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) probe the molecule's constitution and connectivity, which are identical for both enantiomers. Therefore, the spectra obtained for the (R) and (S) enantiomers using these methods will be indistinguishable.
In contrast, chiroptical spectroscopic methods are specifically designed to interact differently with chiral molecules. These techniques utilize polarized light to probe the three-dimensional arrangement of atoms in space. The most prominent of these is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.
Below is a summary of the expected spectroscopic outcomes for (R)- and (S)-1-Amino-3-chloropropan-2-ol hydrochloride.
Data Presentation: Comparative Spectroscopic Data
| Spectroscopic Technique | Parameter | Expected Result for (R)-enantiomer | Expected Result for (S)-enantiomer | Ability to Differentiate |
| ¹H NMR | Chemical Shift (ppm), Coupling Constants (Hz) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No |
| ¹³C NMR | Chemical Shift (ppm) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | No |
| Circular Dichroism | Molar Ellipticity ([θ]) | Equal in magnitude, opposite in sign to (S)-enantiomer | Equal in magnitude, opposite in sign to (R)-enantiomer | Yes |
| Optical Rotation | Specific Rotation ([α]) | Equal in magnitude, opposite in sign to (S)-enantiomer | Equal in magnitude, opposite in sign to (R)-enantiomer | Yes |
The Decisive Technique: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is the cornerstone for distinguishing between enantiomers.[1][2] This technique relies on the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is a plot of this difference in absorption (ellipticity) versus wavelength. For a pair of enantiomers, the CD spectra will be perfect mirror images of each other, with positive peaks for one enantiomer corresponding to negative peaks of the same magnitude for the other.[3][4]
Experimental Workflow for Enantiomer Differentiation
The logical workflow for the spectroscopic analysis and differentiation of (R)- and (S)-1-Amino-3-chloropropan-2-ol hydrochloride is depicted below.
References
- 1. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 4. researchgate.net [researchgate.net]
Unveiling Potential Cross-Reactivity: An Assessment of 1-Amino-3-chloropropan-2-ol hydrochloride in Immunoassays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount to ensure data accuracy and reliability. This guide provides a comparative assessment of 1-Amino-3-chloropropan-2-ol hydrochloride, a structural analog of the food contaminant 3-monochloropropane-1,2-diol (3-MCPD), and its potential to interfere with immunoassays designed for 3-MCPD detection.
While no immunoassays have been specifically developed for the detection of this compound, its structural similarity to 3-MCPD raises the possibility of cross-reactivity in assays targeting the latter. 3-MCPD is a well-documented food processing contaminant, and various analytical methods, including rapid immunoassay-based test kits, have been developed for its detection in food matrices.
Structural Comparison and Potential for Cross-Reactivity
This compound shares a core 3-carbon backbone with a chlorine atom and a hydroxyl group, similar to 3-MCPD. The key difference lies in the substitution at the first carbon, which is an amino group in the hydrochloride salt form for the target compound, whereas it is a hydroxyl group in 3-MCPD. This structural resemblance, particularly the shared chloropropanol backbone, is the primary basis for suspecting potential cross-reactivity in immunoassays that utilize antibodies raised against 3-MCPD.
Table 1: Structural Comparison of Key Compounds
| Compound | Chemical Structure | Molecular Formula | Key Functional Groups |
| This compound | Cl-CH2-CH(OH)-CH2-NH3+ Cl- | C3H9Cl2NO | Amino, Hydroxyl, Chloro |
| 3-monochloropropane-1,2-diol (3-MCPD) | Cl-CH2-CH(OH)-CH2-OH | C3H7ClO2 | Hydroxyl, Chloro |
| 2-monochloropropane-1,3-diol (2-MCPD) | HO-CH2-CH(Cl)-CH2-OH | C3H7ClO2 | Hydroxyl, Chloro |
| 1,3-dichloro-2-propanol (1,3-DCP) | Cl-CH2-CH(OH)-CH2-Cl | C3H6Cl2O | Hydroxyl, Chloro |
Immunoassays for 3-MCPD and the Question of Specificity
The primary immunoassay format available for 3-MCPD detection is a rapid test kit, likely employing a competitive ELISA (Enzyme-Linked Immunosorbent Assay) mechanism. In such an assay, antibodies specific to 3-MCPD are utilized. The presence of a structurally similar compound, like this compound, could potentially lead to its binding to the anti-3-MCPD antibodies, resulting in a false-positive or inaccurate quantification of 3-MCPD.
Currently, there is a lack of publicly available experimental data from manufacturers or independent studies that specifically quantifies the cross-reactivity of this compound in commercially available 3-MCPD immunoassays. This data gap highlights the need for direct experimental validation.
Experimental Protocol for Cross-Reactivity Assessment
To definitively assess the cross-reactivity of this compound in a 3-MCPD immunoassay, a standardized cross-reactivity testing protocol should be followed. This typically involves a competitive inhibition ELISA.
Principle:
The ability of this compound to compete with a fixed concentration of 3-MCPD for binding to the specific antibody is measured. The concentration of the test compound that causes a 50% reduction in the signal (IC50) is determined and compared to the IC50 of the target analyte (3-MCPD).
Key Steps:
-
Reagent Preparation: Prepare a series of dilutions of both the target analyte (3-MCPD) and the potential cross-reactant (this compound).
-
Assay Procedure:
-
Coat a microtiter plate with anti-3-MCPD antibodies.
-
Add a standard amount of 3-MCPD conjugate (e.g., 3-MCPD-enzyme conjugate).
-
Add the different concentrations of either the 3-MCPD standard or the this compound solution to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme conjugate to produce a measurable signal (e.g., colorimetric).
-
Measure the signal intensity (e.g., absorbance).
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the analyte/cross-reactant concentration to generate sigmoidal dose-response curves.
-
Determine the IC50 value for both 3-MCPD and this compound from their respective curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 3-MCPD / IC50 of this compound) x 100
-
Table 2: Hypothetical Cross-Reactivity Data Presentation
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 3-monochloropropane-1,2-diol (3-MCPD) | 10 | 100 |
| This compound | [Experimental Value] | [Calculated Value] |
| 2-monochloropropane-1,3-diol (2-MCPD) | [Experimental Value] | [Calculated Value] |
| 1,3-dichloro-2-propanol (1,3-DCP) | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and would need to be determined through experimental testing.
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the process, the following diagrams illustrate the key concepts.
Caption: Competitive binding principle in a 3-MCPD immunoassay.
Caption: Workflow for assessing immunoassay cross-reactivity.
Conclusion and Recommendations
The structural similarity between this compound and 3-MCPD strongly suggests a potential for cross-reactivity in immunoassays designed for 3-MCPD detection. However, without direct experimental evidence, the extent of this cross-reactivity remains unknown.
For researchers working with this compound, it is crucial to:
-
Be aware of the potential for interference if using a 3-MCPD immunoassay in a matrix where both compounds may be present.
-
Conduct a thorough validation of any 3-MCPD immunoassay to be used, including a specific assessment of cross-reactivity with this compound, by following a standardized protocol as outlined above.
-
Consider alternative analytical methods , such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for unambiguous quantification if significant cross-reactivity is observed or suspected.
This proactive approach will ensure the generation of accurate and reliable data, which is fundamental for advancing research and development in the pharmaceutical and life sciences sectors.
Safety Operating Guide
Proper Disposal of 1-Amino-3-chloropropan-2-ol hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of 1-Amino-3-chloropropan-2-ol hydrochloride, a compound that requires careful handling due to its potential health hazards. Adherence to these procedures is vital for protecting personnel and the environment.
I. Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Classification
As a chlorinated organic compound, this compound and materials contaminated with it are typically considered hazardous waste.[3] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are generally regulated as hazardous.[3] It is the responsibility of the waste generator to properly characterize the waste. However, as a best practice, all chemical waste should be assumed to be hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[4][5]
| Hazard Classification Data | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2] |
| Signal Word | Warning[1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA)[3][6] |
| Recommended Disposal Path | Hazardous Waste Program[5][6][7] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its contaminated materials.
Step 1: Waste Segregation and Collection
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react violently.
-
Collect all waste, including contaminated PPE, weighing paper, and empty containers, in a designated, compatible hazardous waste container. Plastic containers are often preferred over glass to minimize breakage risks.[6]
-
For liquid waste, use a container designed for liquids with a secure, leak-proof cap.[4]
-
For solid waste, use a sturdy, sealable container.
Step 2: Container Labeling
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.[6]
-
The name and contact information of the Principal Investigator or responsible party.[6]
-
The laboratory location (building and room number).[6]
-
Appropriate hazard pictograms (e.g., irritant).[6]
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.[5]
-
Keep the waste container closed at all times except when adding waste.[4][7]
Step 4: Arranging for Disposal
-
Never dispose of this compound down the drain or in the regular trash.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[5][6]
-
Complete any required waste pickup forms, providing accurate information about the waste composition and quantity.[6]
-
Follow the specific instructions provided by your EHS department for the pickup procedure.
Step 5: Decontamination of Empty Containers
-
An empty container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent that can dissolve the chemical. The resulting rinsate must be collected and disposed of as hazardous waste.[5][7]
-
After triple-rinsing, deface or remove the original chemical label and allow the container to air dry before disposal in the regular trash.[5][7]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 1-Amino-3-chloropropan-2-ol hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 1-Amino-3-chloropropan-2-ol hydrochloride, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to recommended personal protective equipment is crucial to ensure personal safety in the laboratory.
| Protection Type | Required Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[3] |
| Skin Protection | Fire/flame resistant and impervious clothing; Chemical impermeable gloves | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374[3] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced[3] |
Experimental Protocols: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of the compound.
Handling:
-
Always handle the compound in a well-ventilated area[3].
-
Wear the appropriate personal protective equipment as detailed in the table above[3].
-
Avoid all contact with skin and eyes[3].
-
Prevent the formation of dust and aerosols during handling[3].
-
Employ non-sparking tools and take measures to prevent fire caused by electrostatic discharge[3].
-
Do not eat, drink, or smoke in areas where the chemical is handled[1].
-
Wash hands thoroughly after handling[1].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
Keep the compound away from incompatible materials and foodstuff containers[3].
-
Store in an inert atmosphere at room temperature[4].
Emergency Procedures: Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure: Evacuate personnel to a safe area, keeping people away from and upwind of the spill/leak[1][3].
-
Ventilate: Ensure adequate ventilation in the affected area[1][3].
-
Don PPE: Use full personal protective equipment, including respiratory protection, before entering the spill area[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the product from entering water courses[1][5].
-
Clean-up: For solid spills, avoid dust formation[3]. For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Disposal: Collect all contaminated materials into a suitable, closed container for disposal according to local regulations[1].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1-Amino-3-chloropropan-2-olhydrochloride | C3H9Cl2NO | CID 147580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 34839-13-9|(S)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
